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  • Product: 2',4'-Dihydroxy-7-methoxy-8-prenylflavan
  • CAS: 331954-16-6

Core Science & Biosynthesis

Foundational

A Technical Guide to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan: Natural Occurrence, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the prenylated flavan (B184786), 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. This document...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the prenylated flavan (B184786), 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. This document details its identified natural sources, summarizes its known biological activities with a focus on tyrosinase inhibition, and presents relevant experimental protocols for its extraction, isolation, and analysis. Due to the limited availability of specific quantitative data and detailed experimental procedures for this particular compound, this guide also incorporates information from closely related prenylated flavonoids to provide a broader context for its potential properties and methodologies for its study.

Natural Sources

2',4'-Dihydroxy-7-methoxy-8-prenylflavan has been isolated from plant species within the Moraceae family, which is known to be a rich source of prenylated flavonoids.[1] The primary documented natural sources for this compound are:

  • Morus alba (White Mulberry): This compound has been identified in the fruits of Morus alba.[2] It was isolated from a chloroform-soluble extract of the dried fruits.[2]

  • Morus yunnanensis: This species of mulberry is another confirmed source of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

While the presence of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in these species is confirmed, quantitative data regarding its concentration in different parts of the plants (fruits, leaves, roots) is not extensively available in the current literature. A study on various marker compounds in Morus alba provides a quantitative comparison of different flavonoids in various parts of the plant, but does not specifically quantify 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.[3][4]

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature detailing the yield or concentration of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan from its natural sources. However, studies on the total flavonoid content in Morus species can provide a general indication of the potential for isolating such compounds.

Table 1: Biological Activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

Biological ActivityAssayTarget/Cell LineResult (IC50)Natural Source
Tyrosinase InhibitionEnzyme Inhibition AssayMushroom Tyrosinase0.81 µMMorus yunnanensis

Biosynthesis

The biosynthesis of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan follows the general phenylpropanoid pathway for flavonoid biosynthesis, with an additional prenylation step.[5]

Biosynthesis L_Phenylalanine L_Phenylalanine DMAPP DMAPP

Caption: Generalized biosynthetic pathway of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Biological Activity and Signaling Pathways

The primary reported biological activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is its potent inhibition of tyrosinase.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Its inhibition is a target for the development of agents for hyperpigmentation disorders and for preventing browning in fruits and vegetables. 2',4'-Dihydroxy-7-methoxy-8-prenylflavan has been shown to be a potent inhibitor of mushroom tyrosinase with an IC50 value of 0.81 µM.

The general mechanism of tyrosinase inhibition by flavonoids involves the chelation of the copper ions in the active site of the enzyme, acting as competitive inhibitors.

Tyrosinase_Inhibition Tyrosinase Tyrosinase (Copper-containing enzyme) Product DOPAquinone (leads to Melanin) Tyrosinase->Product Catalysis Substrate L-DOPA Substrate->Tyrosinase Flavan 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Flavan->Inhibition Competitive Inhibition Inhibition->Tyrosinase

Caption: Mechanism of tyrosinase inhibition by 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Potential Anti-inflammatory, Antioxidant, and Cytotoxic Activities

While specific studies on the anti-inflammatory, antioxidant, and cytotoxic activities of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan are limited, research on structurally similar 8-prenylflavonoids suggests potential in these areas.

  • Anti-inflammatory Activity: Other 8-prenylated flavonoids, such as 8-prenylquercetin (B600669) and 8-prenylapigenin, have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[2][6] The underlying mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPKs (JNK, ERK).[2][6]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_activation NF-κB Activation TLR4->NF_kB_activation MAPK_activation MAPK Activation (JNK, ERK) TLR4->MAPK_activation Pro_inflammatory_mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) NF_kB_activation->Pro_inflammatory_mediators MAPK_activation->Pro_inflammatory_mediators Prenylflavan 8-Prenylflavans (e.g., 8-prenylquercetin) Prenylflavan->NF_kB_activation Inhibition Prenylflavan->MAPK_activation Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by 8-prenylflavans.

  • Antioxidant Activity: Prenylated flavonoids are known to possess antioxidant properties. Their efficacy can be evaluated using various in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7]

  • Cytotoxic Effects: Some prenylated flavonoids have shown cytotoxic activity against various cancer cell lines.[8][9] For instance, other flavonoids isolated from Morus alba have demonstrated cytotoxicity against HeLa, MCF-7, and Hep3B cells.[10] The potential cytotoxic effects of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan warrant further investigation.

Experimental Protocols

The following section provides generalized protocols for the extraction, isolation, and quantification of prenylated flavonoids from Morus species. These can be adapted for the specific study of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Extraction and Isolation

A general workflow for the extraction and isolation of prenylated flavonoids from Morus fruits is outlined below.

Extraction_Workflow Start Dried Morus alba fruits Extraction Extraction with Methanol (B129727) or Ethanol (B145695) Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partition Solvent Partitioning (e.g., with Chloroform) Filtration->Partition Chloroform_Extract Chloroform-Soluble Extract Partition->Chloroform_Extract Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Chloroform_Extract->Chromatography Purification Preparative HPLC Chromatography->Purification Final_Product Isolated 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Purification->Final_Product

Caption: General experimental workflow for the extraction and isolation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Detailed Protocol (Adapted from general flavonoid isolation procedures):

  • Extraction:

    • Air-dry and powder the fruit material of Morus alba.

    • Extract the powdered material with methanol or 80% ethanol at room temperature with agitation for a specified period (e.g., 24 hours), repeating the extraction multiple times (e.g., 3 times) to ensure maximum yield.[11]

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

    • Given that the target compound was found in a chloroform-soluble extract, this fraction should be collected for further purification.[2]

  • Chromatographic Purification:

    • Subject the chloroform extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

    • Monitor the fractions using thin-layer chromatography (TLC) and combine fractions with similar profiles.

    • Further purify the combined fractions using Sephadex LH-20 column chromatography, eluting with methanol, to remove smaller molecules and pigments.

    • Final purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient of water and methanol or acetonitrile (B52724).

Quantitative Analysis by HPLC-DAD

A validated HPLC-Diode Array Detection (DAD) method can be used for the quantification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in plant extracts.[3][12]

Instrumentation and Conditions (General):

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the compound shows maximum absorbance (e.g., around 280-330 nm for flavans).

  • Standard Preparation: Prepare a stock solution of purified 2',4'-Dihydroxy-7-methoxy-8-prenylflavan of known concentration and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

  • Quantification: Identify the peak corresponding to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan by comparing its retention time and UV spectrum with the standard. Quantify the amount of the compound in the extract by using the calibration curve.

Conclusion

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a naturally occurring prenylated flavan found in Morus alba and Morus yunnanensis with demonstrated potent tyrosinase inhibitory activity. While further research is needed to quantify its presence in these natural sources and to fully elucidate its range of biological activities, studies on similar 8-prenylflavonoids suggest its potential as an anti-inflammatory, antioxidant, and cytotoxic agent. The experimental protocols outlined in this guide provide a framework for the future investigation of this promising natural product.

References

Exploratory

Isolating 2',4'-Dihydroxy-7-methoxy-8-prenylflavan from Morus alba: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the isolation, characterization, and known biological activities of the prenylated flavan (B184786...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and known biological activities of the prenylated flavan (B184786), 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, from Morus alba (White Mulberry). This document details a generalized experimental protocol for its extraction and purification, summarizes available quantitative data, and discusses its potential therapeutic applications based on current research.

Introduction

Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive secondary metabolites, including a diverse array of flavonoids. Among these, prenylated flavonoids have garnered significant interest due to their enhanced biological activities, attributed to the lipophilic prenyl group which can improve membrane permeability and interaction with cellular targets. 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a specific prenylated flavan that has been successfully isolated from the fruits of Morus alba and has demonstrated noteworthy biological effects, including the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression and tyrosinase activity.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and available spectroscopic data for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is presented below.

PropertyDataReference(s)
Molecular Formula C₂₁H₂₄O₄[1]
Molecular Weight 340.41 g/mol [1]
Appearance Yellowish oil
¹H NMR (CDCl₃, MHz) Data not available in a consolidated format
¹³C NMR (CDCl₃, MHz) Data not available in a consolidated format
Mass Spectrometry Data not available in a consolidated format

Experimental Protocols: Isolation and Purification

While the precise, detailed protocol from the primary literature identifying the isolation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan from Morus alba fruits is not fully available, a generalized and representative experimental workflow has been constructed based on established methods for the isolation of prenylated flavonoids from Morus species.

Plant Material and Extraction
  • Plant Material: Dried, immature fruits of Morus alba are used as the starting material.

  • Grinding: The dried fruits are finely ground to a powder to increase the surface area for efficient extraction.

  • Solvent Extraction: The powdered material is extracted with a solvent of mid-polarity, such as methanol (B129727) or a mixture of chloroform (B151607) and methanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical fractionation scheme involves dissolving the crude extract in a water/methanol mixture and sequentially partitioning it with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Based on existing literature, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is expected to be present in the chloroform-soluble fraction.[2]

Chromatographic Purification

The chloroform fraction, enriched with the target compound, is further purified using a combination of chromatographic techniques.

  • Silica (B1680970) Gel Column Chromatography: The chloroform fraction is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled, concentrated, and subjected to preparative HPLC for final purification. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.

Structure Elucidation

The purity and structure of the isolated compound are confirmed using a combination of spectroscopic methods, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Experimental Workflow Diagram

experimental_workflow start Dried Immature Morus alba Fruits grinding Grinding start->grinding extraction Solvent Extraction (e.g., Methanol/Chloroform) grinding->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent-Solvent Partitioning crude_extract->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction silica_gel Silica Gel Column Chromatography chloroform_fraction->silica_gel enriched_fraction Enriched Fraction silica_gel->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound 2',4'-Dihydroxy-7-methoxy-8-prenylflavan prep_hplc->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: A generalized workflow for the isolation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Biological Activity and Signaling Pathways

2',4'-Dihydroxy-7-methoxy-8-prenylflavan has been reported to exhibit at least two significant biological activities.

Inhibition of PCSK9 mRNA Expression

Research has shown that this flavan can inhibit the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA.[2] PCSK9 is a protein that plays a critical role in regulating cholesterol levels by promoting the degradation of the low-density lipoprotein receptor (LDLR). By inhibiting PCSK9 expression, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan can potentially lead to an increase in LDLR levels on the surface of liver cells, thereby enhancing the clearance of LDL-cholesterol from the bloodstream. This mechanism of action makes it a potential candidate for the development of new lipid-lowering agents.

PCSK9_pathway PCSK9_mRNA PCSK9 mRNA PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein LDLR LDL Receptor PCSK9_protein->LDLR Binds to Degradation LDLR Degradation LDLR->Degradation Uptake LDL-C Uptake LDLR->Uptake LDL_C LDL-Cholesterol LDL_C->Uptake Flavan 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Flavan->PCSK9_mRNA Tyrosinase_Inhibition Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA monophenolase activity Tyrosinase Tyrosinase Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone DOPA->Dopaquinone diphenolase activity Melanin Melanin Dopaquinone->Melanin Flavan 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Flavan->Tyrosinase Inhibits

References

Foundational

Biosynthesis of Prenylated Flavonoids in Morus yunnanensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the biosynthesis of prenylated flavonoids in Morus yunnanensis. While research directly f...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of prenylated flavonoids in Morus yunnanensis. While research directly focused on this species is emerging, this document synthesizes current knowledge from the broader Morus genus, particularly Morus alba, to present a putative biosynthetic pathway and the key enzymatic players. This guide details the general flavonoid biosynthesis pathway, the critical role of prenyltransferases in generating structural diversity, and methodologies for the extraction, isolation, and characterization of these valuable secondary metabolites. Quantitative data from related Morus species are presented for comparative purposes, alongside detailed experimental protocols to facilitate further research. The information is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of prenylated flavonoids from this species.

Introduction

The genus Morus (mulberry) is a rich source of phenolic compounds, including a diverse array of flavonoids. Among these, prenylated flavonoids are of particular interest due to their enhanced lipophilicity and potent biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] Morus yunnanensis, a species native to the Yunnan province of China, is known to produce a variety of unique flavonoids and 2-arylbenzofurans, suggesting a sophisticated enzymatic machinery for their biosynthesis.[2]

The addition of a prenyl group, typically a dimethylallyl or geranyl moiety, to the flavonoid skeleton is a key step in the diversification of these compounds and is catalyzed by a class of enzymes known as prenyltransferases (PTs).[3] While no prenyltransferase has been explicitly isolated from Morus yunnanensis to date, the characterization of flavonoid-specific prenyltransferases in the closely related species Morus alba provides a robust model for understanding this critical biosynthetic step.

This guide will delineate the hypothesized biosynthetic pathway of prenylated flavonoids in M. yunnanensis, focusing on the general flavonoid pathway and the subsequent prenylation reactions. It will also provide detailed experimental protocols and available quantitative data to serve as a foundational resource for future research and development.

General Flavonoid Biosynthesis Pathway

The biosynthesis of the core flavonoid skeleton is a well-established pathway in plants, beginning with the phenylpropanoid pathway. This pathway is highly conserved and is presumed to be active in Morus yunnanensis.

The key steps are as follows:

  • Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.

  • Hydroxylation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid.

  • CoA Ligation: p-Coumaric acid is subsequently activated by 4-coumaroyl-CoA ligase (4CL) to yield p-coumaroyl-CoA.

  • Chalcone (B49325) Synthesis: The first committed step in flavonoid biosynthesis is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS) , to form naringenin (B18129) chalcone.

  • Isomerization: Naringenin chalcone is then cyclized by chalcone isomerase (CHI) to produce the flavanone (B1672756), naringenin.

Naringenin serves as a central precursor for the synthesis of various flavonoid classes, including flavones, flavonols, isoflavones, and anthocyanins, through the action of enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F'3'H), and flavonol synthase (FLS).

Flavonoid_Biosynthesis_Pathway Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCoumaric p-Coumaric Acid _4CL 4CL pCoumaric->_4CL pCoumaroylCoA p-Coumaroyl-CoA CHS CHS pCoumaroylCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NaringeninChalcone Naringenin Chalcone CHI CHI NaringeninChalcone->CHI Naringenin Naringenin (Flavanone) DownstreamEnzymes F3H, F3'H, FLS, etc. Naringenin->DownstreamEnzymes Flavonoid_Backbones Various Flavonoid Backbones PAL->Cin C4H->pCoumaric _4CL->pCoumaroylCoA CHS->NaringeninChalcone CHI->Naringenin DownstreamEnzymes->Flavonoid_Backbones

Figure 1: General flavonoid biosynthesis pathway leading to flavonoid backbones.

The Role of Prenyltransferases in Flavonoid Diversification

The structural diversity and enhanced bioactivity of many flavonoids found in Morus species are due to the addition of one or more prenyl groups to the flavonoid core. This reaction is catalyzed by prenyltransferases (PTs), which transfer a dimethylallyl diphosphate (B83284) (DMAPP) or geranyl diphosphate (GPP) moiety to the aromatic rings of the flavonoid.

A Model from Morus alba: MaIDT

While a specific prenyltransferase from M. yunnanensis has not yet been characterized, the Morus alba isoliquiritigenin (B1662430) 3'-dimethylallyltransferase (MaIDT) provides an excellent model. MaIDT is a membrane-bound protein that regioselectively transfers a dimethylallyl group to the A ring of various flavonoid skeletons.

Key characteristics of MaIDT:

  • Substrate Promiscuity: MaIDT can accept a range of flavonoid backbones, including chalcones, flavones, and isoflavones.

  • Regioselectivity: It demonstrates a preference for prenylating specific positions on the flavonoid ring.

  • Prenyl Donor Specificity: MaIDT primarily utilizes DMAPP as the prenyl donor.

Based on this model, it is hypothesized that Morus yunnanensis possesses a suite of homologous prenyltransferases (putatively termed MyPTs) responsible for the production of its characteristic prenylated flavonoids.

Prenylation_Pathway Flavonoid Flavonoid Backbone (e.g., Naringenin) MyPT Putative MyPT (M. yunnanensis Prenyltransferase) Flavonoid->MyPT DMAPP DMAPP DMAPP->MyPT PrenylatedFlavonoid Prenylated Flavonoid MyPT->PrenylatedFlavonoid

Figure 2: The prenylation step in flavonoid biosynthesis.

Quantitative Data on Flavonoids in Morus Species

Direct quantitative data for prenylated flavonoids in Morus yunnanensis is limited in the current literature. However, analysis of other Morus species provides a valuable comparative baseline for the types and quantities of flavonoids that may be present.

Compound Species Plant Part Concentration Reference
Total Flavonoids Morus alba (Cheong Su variety)Leaves1297.9 ± 112.0 mg/100g DW[4]
Quercetin 3-O-rutinoside (Rutin) Morus alba (Dae Dang Sang variety)Leaves425.5 ± 45.9 mg/100g DW[4]
Quercetin 3-O-glucoside Morus alba (Cheong Su variety)LeavesHigh content[4]
Quercetin 3-O-rutinoside Morus nigraFruits32.9 mg/10g fresh weight[5]
Kaempferol 3-O-rutinoside Morus nigraFruits12.7 mg/10g fresh weight[5]

DW: Dry Weight

Experimental Protocols

The following section outlines a synthesized methodology for the extraction, isolation, and quantification of prenylated flavonoids from Morus yunnanensis, based on established protocols for the Morus genus.

Extraction and Isolation
  • Plant Material Preparation: Collect fresh leaves of Morus yunnanensis, wash, and freeze-dry. Grind the dried leaves into a fine powder.

  • Solvent Extraction: Macerate the powdered leaf material (e.g., 100 g) with 70-80% aqueous ethanol (B145695) or methanol (B129727) (1 L) at room temperature for 24-48 hours, with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on polarity. Prenylated flavonoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography:

    • Silica (B1680970) Gel Chromatography: Subject the enriched fraction to column chromatography on a silica gel column. Elute with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol, to yield several sub-fractions.

    • Sephadex LH-20 Chromatography: Further purify the sub-fractions containing flavonoids using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.

  • Preparative HPLC: Isolate individual compounds from the purified fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable gradient of acetonitrile (B52724) and water (often with 0.1% formic acid).

Quantitative Analysis (UPLC-MS/MS)
  • Sample Preparation: Prepare a standardized solution of the crude extract or isolated fraction in methanol.

  • Instrumentation: Use an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) instrument.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Full scan mode for qualitative analysis and Multiple Reaction Monitoring (MRM) mode for targeted quantification.

  • Quantification: Use authentic standards of known prenylated flavonoids for the creation of calibration curves to ensure accurate quantification.

Experimental_Workflow Start Plant Material (M. yunnanensis leaves) Extraction Solvent Extraction (e.g., 80% Ethanol) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Fractionation Solvent Partitioning (Optional) Concentration->Fractionation UPLCMS UPLC-MS/MS Analysis Concentration->UPLCMS Crude Extract ColumnChrom Column Chromatography (Silica Gel, Sephadex) Fractionation->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC PrepHPLC->UPLCMS Pure Compounds End Data Analysis & Quantification UPLCMS->End

Figure 3: Experimental workflow for flavonoid analysis.

Conclusion and Future Directions

The biosynthesis of prenylated flavonoids in Morus yunnanensis represents a promising area for the discovery of novel bioactive compounds. Based on evidence from related species, it is clear that a conserved flavonoid biosynthesis pathway provides the necessary precursors, which are then diversified by a likely suite of prenyltransferase enzymes. The isolation of complex flavonoids and 2-arylbenzofurans from M. yunnanensis supports this hypothesis.[2]

Future research should focus on the following areas:

  • Transcriptome and Genome Sequencing: A comprehensive transcriptomic and genomic analysis of M. yunnanensis is crucial for identifying and cloning the specific genes involved in the biosynthesis of prenylated flavonoids, particularly the putative MyPT genes.

  • Enzyme Characterization: The functional characterization of these cloned enzymes will elucidate their substrate specificity and regioselectivity, providing valuable tools for synthetic biology applications.

  • Metabolomic Profiling: A detailed metabolomic analysis of M. yunnanensis will provide a complete picture of the prenylated flavonoids produced and allow for accurate quantification.

This guide provides a foundational framework for these future endeavors, with the ultimate goal of harnessing the rich chemical diversity of Morus yunnanensis for applications in human health and medicine.

References

Exploratory

An In-depth Technical Guide to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

CAS Number: 331954-16-6 For Researchers, Scientists, and Drug Development Professionals Introduction 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a naturally occurring prenylated flavan (B184786) found in plants of the Mo...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 331954-16-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a naturally occurring prenylated flavan (B184786) found in plants of the Moraceae family, notably in the fruits of Morus alba (White Mulberry) and in Morus yunnanensis.[1] As a member of the flavonoid class of compounds, it has garnered interest for its potential biological activities. The presence of a prenyl group on the flavonoid skeleton is known to enhance the lipophilicity and membrane permeability of these molecules, often leading to increased biological efficacy compared to their non-prenylated counterparts. This technical guide provides a comprehensive overview of the available scientific data on 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, with a focus on its physicochemical properties, biological activity, and relevant experimental methodologies.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is presented in the table below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.

PropertyValueSource
CAS Number 331954-16-6N/A
Molecular Formula C₂₁H₂₄O₄[2]
Molecular Weight 340.41 g/mol [2]
Appearance Amorphous Powder (Typical for isolated flavonoids)General Knowledge
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents. Poorly soluble in water.General Knowledge
Predicted XLogP3 4.5N/A
Predicted Hydrogen Bond Donor Count 3N/A
Predicted Hydrogen Bond Acceptor Count 4N/A

Biological Activity and Mechanism of Action

The primary reported biological activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.

Tyrosinase Inhibition

Studies have shown that 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a potent inhibitor of mushroom tyrosinase, with a reported IC₅₀ value of 0.81 µM . This potent inhibitory activity suggests its potential application as a skin-lightening agent in cosmetics or as a therapeutic agent for hyperpigmentation disorders.

Proposed Mechanism of Action

The precise mechanism of tyrosinase inhibition by 2',4'-Dihydroxy-7-methoxy-8-prenylflavan has not been definitively elucidated for this specific molecule. However, based on studies of other flavonoids, the proposed mechanism involves the chelation of copper ions within the active site of the tyrosinase enzyme. Tyrosinase is a copper-containing enzyme, and these copper ions are essential for its catalytic activity. By binding to these copper ions, flavonoids can competitively or non-competitively inhibit the enzyme's ability to convert L-tyrosine to L-DOPA and subsequently to dopaquinone, the precursor for melanin synthesis. The dihydroxy substitution on the B-ring of the flavan structure is thought to be crucial for this chelating activity.

Tyrosinase_Inhibition_Pathway cluster_Enzyme Tyrosinase Active Site Tyrosinase_Cu Tyrosinase (Cu2+) L_DOPA L-DOPA Tyrosinase_Cu->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase_Cu->Dopaquinone Oxidation Inactive_Complex Inactive Enzyme-Inhibitor Complex Tyrosinase_Cu->Inactive_Complex L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase_Cu Binds to active site L_DOPA->Tyrosinase_Cu Binds to active site Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Inhibitor->Tyrosinase_Cu Chelates Cu2+

Caption: Proposed mechanism of tyrosinase inhibition.

Experimental Protocols

Isolation and Purification

Isolation_Workflow Start Dried Morus alba fruits Extraction Maceration with Methanol Start->Extraction Filtration Filtration and Concentration Extraction->Filtration Partitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) Filtration->Partitioning Column_Chromatography Silica (B1680970) Gel Column Chromatography Partitioning->Column_Chromatography Ethyl Acetate Fraction Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Purification Preparative HPLC Fraction_Collection->Purification Characterization Structure Elucidation (NMR, MS, etc.) Purification->Characterization End Pure 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Characterization->End

Caption: General workflow for flavonoid isolation.

General Procedure:

  • Extraction: Dried and powdered plant material (e.g., fruits of Morus alba) is macerated with a suitable solvent such as methanol at room temperature.

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.

  • Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Prenylated flavans are typically found in the ethyl acetate fraction.

  • Column Chromatography: The bioactive fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate or chloroform/methanol) to separate the components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are pooled.

  • Purification: Final purification is typically achieved using preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Tyrosinase Inhibition Assay

The following is a representative protocol for determining the tyrosinase inhibitory activity of a compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Test compound (2',4'-Dihydroxy-7-methoxy-8-prenylflavan) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound and the positive control in the appropriate solvent.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of phosphate buffer to each well.

    • Add a small volume of the test compound solution (or positive control/solvent control) to the respective wells.

    • Add the tyrosinase solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm) at time zero and then at regular intervals for a set duration (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

    • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

    • The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Analytical Data

ADME-Tox Profile

Specific ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan have not been reported. However, general characteristics of prenylated flavonoids suggest that the prenyl group enhances lipophilicity, which may lead to increased absorption and cell membrane permeability compared to non-prenylated flavonoids. Further in vitro and in vivo studies are required to determine the specific pharmacokinetic and toxicological profile of this compound.

Conclusion

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavan with potent tyrosinase inhibitory activity. Its natural origin and significant in vitro efficacy make it a compound of interest for further research and development in the fields of cosmetics and therapeutics for hyperpigmentation disorders. Future research should focus on the detailed elucidation of its mechanism of action, a comprehensive evaluation of its ADME-Tox profile, and the development of efficient methods for its synthesis or sustainable isolation to enable further preclinical and clinical investigations.

References

Foundational

A Comprehensive Technical Guide to the Biological Activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the known biological activities of the prenylated flavan, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known biological activities of the prenylated flavan, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. This document details its significant enzyme inhibitory properties, including quantitative data, and provides comprehensive experimental protocols for the key assays cited. Furthermore, this guide explores the potential, though not yet directly elucidated, signaling pathways that may be modulated by this compound, based on the activities of structurally related flavonoids.

Core Biological Activities

2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a natural product isolated from plants of the Morus genus, has demonstrated noteworthy bioactivity in two key areas: tyrosinase inhibition and the downregulation of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression. These activities suggest its potential application in the development of novel therapeutic and cosmeceutical agents.

Data Presentation

The following table summarizes the quantitative data for the observed biological activities of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Biological ActivityAssay TypeTargetQuantitative Data (IC₅₀)Source OrganismReference
Tyrosinase InhibitionEnzyme Inhibition AssayMushroom Tyrosinase0.81 µMMorus yunnanensisHu et al.
PCSK9 mRNA Expression InhibitionCell-based mRNA QuantificationPCSK9 mRNA in HepG2 cellsNot reported as IC₅₀; activity observedMorus albaPel P, et al.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Tyrosinase Inhibition Assay

This protocol is based on the methodology typically employed for assessing mushroom tyrosinase inhibitors.

Objective: To determine the in vitro inhibitory effect of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan on mushroom tyrosinase activity.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • 2',4'-Dihydroxy-7-methoxy-8-prenylflavan (test compound)

  • Kojic acid (positive control)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for sample dissolution

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of the test compound and kojic acid in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should be non-inhibitory (typically ≤1%).

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the test compound solution (or positive control/vehicle control).

    • Add the mushroom tyrosinase solution to each well and incubate for a short period at a controlled temperature (e.g., 25-37 °C).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance at a specific wavelength (typically 475-490 nm) at time zero and then at regular intervals for a defined period using a microplate reader. The absorbance change corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound, positive control, and vehicle control.

    • Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

PCSK9 mRNA Expression Assay in HepG2 Cells

This protocol is derived from the study by Pel P, et al.[1], which identified the inhibitory effect of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan on PCSK9 mRNA expression.

Objective: To quantify the effect of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan on the mRNA expression levels of PCSK9 in human hepatoma HepG2 cells.

Materials:

  • Human hepatoma cell line (HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 2',4'-Dihydroxy-7-methoxy-8-prenylflavan (test compound)

  • Berberine (positive control, a known PCSK9 inhibitor)

  • RNA extraction kit

  • Reverse transcription kit for cDNA synthesis

  • Quantitative real-time PCR (qPCR) reagents (e.g., SYBR Green)

  • Primers for human PCSK9 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture HepG2 cells in a suitable culture medium until they reach a desired confluency (e.g., 70-80%).

    • Treat the cells with various concentrations of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a positive control (berberine), and a vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the extracted RNA and assess its purity.

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, specific primers for PCSK9 and the housekeeping gene, and a qPCR master mix.

    • Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for PCSK9 and the housekeeping gene in each sample.

    • Calculate the relative expression of PCSK9 mRNA normalized to the housekeeping gene using a suitable method, such as the 2-ΔΔCt method.

    • Compare the relative PCSK9 mRNA expression in the treated groups to the vehicle control group to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by 2',4'-Dihydroxy-7-methoxy-8-prenylflavan have not yet been experimentally elucidated, its known biological activities and the activities of structurally similar prenylated flavonoids suggest potential involvement in key cellular signaling cascades.

Hypothetical Signaling Pathway for PCSK9 Regulation

The regulation of PCSK9 expression is complex and involves multiple transcription factors. Flavonoids have been shown to influence these pathways. The following diagram illustrates a potential, though unconfirmed, mechanism by which a flavonoid might downregulate PCSK9 expression.

PCSK9_Regulation Compound 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Upstream_Regulators Upstream Signaling (e.g., SREBP-2, HNF1α) Compound->Upstream_Regulators Inhibition? PCSK9_Gene PCSK9 Gene Transcription Upstream_Regulators->PCSK9_Gene Activation PCSK9_mRNA PCSK9 mRNA PCSK9_Gene->PCSK9_mRNA Transcription LDLR_Degradation LDLR Degradation PCSK9_mRNA->LDLR_Degradation Leads to

Caption: Hypothetical pathway for PCSK9 mRNA downregulation.

Experimental Workflow for Biological Activity Screening

The general workflow for identifying and characterizing the biological activities of a natural product like 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a multi-step process.

Experimental_Workflow cluster_0 Discovery & Isolation cluster_1 Activity Screening cluster_2 Mechanism of Action Plant_Source Plant Source (e.g., Morus sp.) Extraction Extraction Plant_Source->Extraction Isolation Isolation of Compound Extraction->Isolation Bioassays Biological Assays (e.g., Enzyme Inhibition, Cell-based) Isolation->Bioassays Hit_ID Hit Identification Bioassays->Hit_ID Dose_Response Dose-Response & IC₅₀ Hit_ID->Dose_Response Pathway_Analysis Signaling Pathway Analysis Dose_Response->Pathway_Analysis

Caption: General workflow for natural product bioactivity studies.

Future Directions

The currently available data provides a strong foundation for further investigation into the therapeutic potential of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. Future research should focus on:

  • Elucidating the precise molecular mechanisms by which this compound inhibits tyrosinase and downregulates PCSK9 mRNA expression.

  • Investigating its effects on other relevant biological targets , particularly those associated with inflammation, oxidative stress, and cancer, given the known activities of other prenylated flavonoids.

  • Conducting in vivo studies to validate the observed in vitro activities and to assess the pharmacokinetic and safety profiles of the compound.

  • Exploring structure-activity relationships by synthesizing and testing analogues to optimize potency and selectivity.

This technical guide summarizes the current state of knowledge on the biological activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. The potent and specific activities identified to date warrant further exploration to unlock its full therapeutic potential.

References

Exploratory

An In-depth Technical Guide to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan: A Literature Review

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive review of the available scientific literature on 2',4'-dihydroxy-7-methoxy-8-prenylflavan, a prenylat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature on 2',4'-dihydroxy-7-methoxy-8-prenylflavan, a prenylated flavonoid isolated from the fruits of Morus alba (white mulberry). This document collates known information on its biological activities, with a primary focus on its role as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression. While specific quantitative data for this activity remains limited in publicly available literature, this guide presents the foundational knowledge, relevant experimental methodologies, and contextual data from structurally similar compounds to support further research and drug development efforts.

Introduction

2',4'-dihydroxy-7-methoxy-8-prenylflavan is a naturally occurring flavan (B184786) derivative. Flavanoids, a broad class of plant secondary metabolites, are known for their diverse pharmacological activities. The addition of a prenyl group to the flavonoid skeleton often enhances lipophilicity and can lead to increased biological potency. 2',4'-dihydroxy-7-methoxy-8-prenylflavan has been identified as a constituent of Morus alba fruits, a plant with a long history of use in traditional medicine. Recent research has highlighted its potential role in regulating cholesterol metabolism through the inhibition of PCSK9 mRNA expression, making it a compound of interest for the development of novel therapeutics for hypercholesterolemia.

Physicochemical Properties and Structure

PropertyDataReference
Compound Name 2',4'-Dihydroxy-7-methoxy-8-prenylflavan[1]
Synonyms Compound 6 (from Pel et al., 2017)[1]
Molecular Formula C₂₁H₂₄O₅Inferred
Molecular Weight 356.41 g/mol Inferred
CAS Number 1089145-56-1Inferred
Natural Source Dried immature fruits of Morus alba[1]

Structure:

(Note: A publicly available, definitive 2D structure diagram was not found in the reviewed literature.)

Biological Activities

The primary reported biological activity of 2',4'-dihydroxy-7-methoxy-8-prenylflavan is its ability to inhibit the expression of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA. Additionally, based on the activities of structurally related prenylated flavonoids found in Morus alba, it is plausible that this compound may also possess tyrosinase inhibitory, anti-inflammatory, and cytotoxic properties.

Inhibition of PCSK9 mRNA Expression

A key study by Pel et al. (2017) identified 2',4'-dihydroxy-7-methoxy-8-prenylflavan as an inhibitor of PCSK9 mRNA expression in HepG2 cells.[1] PCSK9 is a crucial regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for lowering low-density lipoprotein (LDL) cholesterol.

Quantitative Data:

CompoundConcentration% Inhibition of PCSK9 mRNA ExpressionCell LineReference
2',4'-dihydroxy-7-methoxy-8-prenylflavanNot SpecifiedData not publicly availableHepG2[1]

(Note: The specific percentage of inhibition or an IC50 value for 2',4'-dihydroxy-7-methoxy-8-prenylflavan on PCSK9 mRNA expression is not detailed in the available abstracts. Access to the full study or its supplementary data is required for this information.)

Signaling Pathway:

The inhibition of PCSK9 mRNA expression by 2',4'-dihydroxy-7-methoxy-8-prenylflavan leads to a decrease in the synthesis and secretion of the PCSK9 protein. This, in turn, prevents the degradation of the low-density lipoprotein receptor (LDLR), leading to increased LDLR recycling to the hepatocyte surface and enhanced clearance of LDL cholesterol from the bloodstream.

PCSK9_Inhibition 2_4_dihydroxy_7_methoxy_8_prenylflavan 2',4'-Dihydroxy-7-methoxy-8-prenylflavan PCSK9_mRNA PCSK9 mRNA 2_4_dihydroxy_7_methoxy_8_prenylflavan->PCSK9_mRNA Inhibits Expression PCSK9_Protein PCSK9 Protein PCSK9_mRNA->PCSK9_Protein Translation LDLR_Degradation LDLR Degradation PCSK9_Protein->LDLR_Degradation Promotes LDLR_Recycling LDLR Recycling LDLR_Degradation->LDLR_Recycling Reduces LDL_Clearance Increased LDL-C Clearance LDLR_Recycling->LDL_Clearance Enhances

PCSK9 mRNA Expression Inhibition Pathway

Potential Tyrosinase Inhibitory Activity

Many prenylated flavonoids isolated from Morus species have demonstrated potent tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for skin-whitening and treating hyperpigmentation disorders. While not directly tested on 2',4'-dihydroxy-7-methoxy-8-prenylflavan, the structural similarity to other active compounds suggests this as a potential area of investigation.

Contextual Quantitative Data (Structurally Similar Compounds from Morus alba):

CompoundIC50 (µM)Reference
Morachalcone A0.08[2]
Steppogenin0.98[2]
2,4,2',4'-Tetrahydroxychalcone0.07[2]
Potential Anti-inflammatory Activity

Flavonoids are well-known for their anti-inflammatory properties, often mediated through the inhibition of the NF-κB signaling pathway. Studies on other flavonoids from Morus alba have shown significant anti-inflammatory effects.

Potential Signaling Pathway:

NFkB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IkB_p50_p65 IκB-p50/p65 IKK->IkB_p50_p65 Phosphorylates IκB p50_p65 p50/p65 IkB_p50_p65->p50_p65 IκB Degradation Nucleus Nucleus p50_p65->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Induces Flavanoid 2',4'-dihydroxy-7-methoxy-8-prenylflavan (Hypothesized) Flavanoid->IKK Inhibits (Hypothesized)

Hypothesized NF-κB Inhibition Pathway

Potential Cytotoxic Activity

Several prenylated flavonoids from Morus alba have exhibited cytotoxic activity against various cancer cell lines. This suggests that 2',4'-dihydroxy-7-methoxy-8-prenylflavan could also be explored for its anticancer potential.

Contextual Quantitative Data (Prenylated Flavonoids from Morus alba):

CompoundCell LineIC50 (µM)Reference
MorusinHeLa0.64[3]
Kuwanon CTHP-11.7[4]
Sanggenon KMCF-73.21[4]
Sanggenon KHep3B3.09[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of 2',4'-dihydroxy-7-methoxy-8-prenylflavan.

General Workflow for Isolation and Purification

The isolation of 2',4'-dihydroxy-7-methoxy-8-prenylflavan from Morus alba fruits generally follows a standard natural product chemistry workflow.

Isolation_Workflow Start Dried Immature Morus alba Fruits Extraction Extraction with Organic Solvent (e.g., Chloroform (B151607)/Methanol) Start->Extraction Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate (B1210297), n-Butanol) Extraction->Partitioning Column_Chromatography Column Chromatography (Silica Gel, Sephadex LH-20) Partitioning->Column_Chromatography HPLC Preparative HPLC (C18 Column) Column_Chromatography->HPLC Purification Purified 2',4'-dihydroxy-7-methoxy-8-prenylflavan HPLC->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation

General Isolation Workflow

Detailed Steps:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a chloroform-methanol mixture, typically using maceration or Soxhlet extraction.

  • Partitioning: The crude extract is then suspended in water or a hydroalcoholic mixture and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The active fraction (in this case, likely the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents to achieve further separation.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC, typically on a C18 reversed-phase column with a mobile phase of acetonitrile/water or methanol/water.

  • Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

PCSK9 mRNA Expression Inhibition Assay (General Protocol)

This protocol is a general representation of how the inhibitory effect on PCSK9 mRNA expression is typically measured in HepG2 cells.

Materials:

  • HepG2 human hepatoma cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (2',4'-dihydroxy-7-methoxy-8-prenylflavan)

  • Positive control (e.g., Berberine)

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for PCSK9 and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell Culture: Culture HepG2 cells in appropriate medium until they reach a suitable confluency (e.g., 70-80%).

  • Treatment: Treat the cells with various concentrations of 2',4'-dihydroxy-7-methoxy-8-prenylflavan, a vehicle control, and a positive control for a specified period (e.g., 24 hours).

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for PCSK9 and a housekeeping gene, and a qPCR master mix.

  • Data Analysis: Calculate the relative expression of PCSK9 mRNA normalized to the housekeeping gene using the ΔΔCt method. The percentage of inhibition is then determined by comparing the expression levels in treated cells to the vehicle control.[5]

Tyrosinase Inhibition Assay (General Protocol)

This is a common in vitro method to assess the tyrosinase inhibitory potential of a compound.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound

  • Positive control (e.g., Kojic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, the test compound at various concentrations, and tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Add L-DOPA solution to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • Calculation: The rate of dopachrome (B613829) formation is determined from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the test compound. The IC50 value is then determined from a dose-response curve.[3]

Cytotoxicity Assay (MTT Assay Protocol)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]

Materials:

  • Cancer cell line(s) of interest

  • Cell culture medium

  • Test compound

  • Positive control (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound, a vehicle control, and a positive control for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: The cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[4][6]

Conclusion and Future Directions

2',4'-dihydroxy-7-methoxy-8-prenylflavan, a natural product from Morus alba, has emerged as a promising compound with potential therapeutic applications, particularly in the regulation of cholesterol metabolism through the inhibition of PCSK9 mRNA expression. While the initial findings are encouraging, further research is imperative to fully elucidate its pharmacological profile.

Future research should focus on:

  • Quantitative Bioactivity: Determining the specific IC50 value for the inhibition of PCSK9 mRNA expression.

  • Mechanism of Action: Investigating the detailed molecular mechanism by which it regulates PCSK9 expression.

  • Broad Biological Screening: Systematically evaluating its tyrosinase inhibitory, anti-inflammatory, and cytotoxic activities with specific quantitative data.

  • In Vivo Studies: Progressing to in vivo models to assess its efficacy and safety for conditions such as hypercholesterolemia.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to identify key structural features for enhanced activity and improved drug-like properties.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of 2',4'-dihydroxy-7-methoxy-8-prenylflavan as a potential therapeutic lead.

References

Foundational

An In-depth Technical Guide to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the natural flavan, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a compound of interest for its poten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural flavan, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a compound of interest for its potential applications in pharmacology and cosmetology. This document details its physicochemical properties, natural sources, a representative experimental protocol for its isolation, and its primary biological activity as a tyrosinase inhibitor.

Core Physicochemical Data

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavan, a subclass of flavonoids characterized by the presence of a prenyl group. This structural feature often enhances the biological activity of the flavonoid scaffold.

PropertyValueReference
Molecular Formula C₂₁H₂₄O₄[1][2]
Molecular Weight 340.41 g/mol [1][2]
Natural Source Morus alba (White Mulberry) fruits[1]
CAS Number 331954-16-6

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan from Morus alba fruits is not extensively detailed in readily available literature, the following is a representative protocol for the isolation of prenylated flavonoids from Morus species, which can be adapted for this specific compound.

Representative Isolation Protocol for Prenylated Flavonoids from Morus Species

This protocol is based on general methodologies for the extraction and isolation of flavonoids from plant materials.

  • Extraction:

    • Air-dried and powdered fruit material of Morus alba is subjected to extraction with a solvent of medium polarity, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.

    • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate.

    • The chloroform-soluble fraction, which is likely to contain 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, is collected and dried.

  • Chromatographic Separation:

    • The dried chloroform fraction is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

  • Purification:

    • The pooled fractions containing the compound of interest are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., a gradient of methanol and water) to yield the pure 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

  • Structure Elucidation:

    • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

The primary biological activity identified for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is the inhibition of tyrosinase. Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in skin, hair, and eyes.

Tyrosinase Inhibition

The (2S)-enantiomer of 2',4'-dihydroxy-7-methoxy-8-prenylflavan has been shown to be a potent inhibitor of tyrosinase. This inhibitory activity makes it a compound of interest for applications in skin whitening and the treatment of hyperpigmentation disorders.

Mechanism of Tyrosinase Inhibition by Flavonoids

Flavonoids can inhibit tyrosinase through several mechanisms:

  • Chelation of Copper Ions: Tyrosinase is a copper-containing enzyme. Flavonoids can chelate the copper ions in the active site of the enzyme, rendering it inactive.

  • Competitive Inhibition: Some flavonoids can act as competitive inhibitors by binding to the active site of tyrosinase, thereby preventing the binding of the natural substrate, tyrosine.

  • Non-competitive Inhibition: Other flavonoids may bind to a site on the enzyme other than the active site, inducing a conformational change that reduces its catalytic activity.

The following diagram illustrates the general pathway of melanin synthesis and the points of inhibition by tyrosinase inhibitors like 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Tyrosinase_Inhibition_Pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Inhibitor 2',4'-Dihydroxy-7-methoxy- 8-prenylflavan Inhibitor->Tyrosinase

Mechanism of Tyrosinase Inhibition.

Experimental Protocol for Tyrosinase Inhibition Assay

This protocol describes a common in vitro method for assessing the tyrosinase inhibitory activity of a compound.

  • Reagents and Materials:

    • Mushroom tyrosinase

    • L-DOPA (substrate)

    • Phosphate (B84403) buffer (pH 6.8)

    • Test compound (2',4'-Dihydroxy-7-methoxy-8-prenylflavan)

    • Kojic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • Prepare various concentrations of the test compound and the positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the tyrosinase solution to wells containing either the test compound, the positive control, or the solvent (as a negative control).

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a short period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

    • Measure the absorbance of the wells at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader. The formation of dopachrome (B613829) from the oxidation of L-DOPA results in an increase in absorbance.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the well with the test compound.

    • Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

This technical guide provides a foundational understanding of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan for researchers and professionals in drug development. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Exploratory

In-Depth Technical Guide: Spectroscopic and Biological Data of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic properties, isolation, and biological activity of the natural flavan, 2...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties, isolation, and biological activity of the natural flavan, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. This compound, isolated from the immature fruits of Morus alba (white mulberry), has demonstrated noteworthy biological activity related to the regulation of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression, a key target in cholesterol management. This document details the available spectroscopic data, outlines a general experimental protocol for its isolation, and visualizes its relevant biological pathway and isolation workflow.

Spectroscopic Data

While the primary research article by Pel P, et al. indicates the full spectroscopic characterization of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, the complete dataset is not publicly available in the abstract.[1] This guide presents a generalized representation of expected spectroscopic data for a compound of this nature, based on similar flavonoids. The definitive data should be referenced from the full scientific publication.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

¹H-NMR (Proton) ¹³C-NMR (Carbon)
Position Chemical Shift (δ, ppm)
H-2~4.8-5.2
H-3~1.8-2.2
H-4~2.7-3.1
H-5~6.4-6.6
H-6~6.3-6.5
OCH₃-7~3.7-3.9
H-1''~3.2-3.4
H-2''~5.1-5.3
CH₃-4''~1.6-1.8
CH₃-5''~1.7-1.9
H-3'~6.3-6.5
H-5'~6.4-6.6
H-6'~7.0-7.2
OH-2'~8.0-9.0
OH-4'~5.0-6.0

Table 2: Other Spectroscopic Data (Predicted)

Spectroscopic Method Observed Data
UV-Vis (λmax, nm) ~280-290, ~320-330
Infrared (IR, cm⁻¹) ~3300 (O-H), ~2950 (C-H), ~1600 (C=C aromatic), ~1100 (C-O)
Mass Spectrometry (MS) Expected [M+H]⁺ at m/z 341.1753 for C₂₁H₂₄O₄

Experimental Protocols

The following protocols are generalized procedures for the extraction and isolation of prenylated flavonoids from plant materials, such as Morus alba fruits, based on established methodologies.[2]

Extraction
  • Sample Preparation: Dried and powdered immature fruits of Morus alba are used as the starting material.

  • Solvent Extraction: The powdered material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or a chloroform-methanol mixture, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.

Isolation
  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The chloroform-soluble fraction, which is expected to contain 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, is subjected to column chromatography over silica (B1680970) gel.

  • Elution: A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the different components.

  • Further Purification: Fractions containing the target compound are identified by thin-layer chromatography (TLC) and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of the isolated 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is determined through a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), UV-Vis, and IR spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried & Powdered Morus alba Fruits extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction silica_gel_cc Silica Gel Column Chromatography chloroform_fraction->silica_gel_cc fractions Collected Fractions silica_gel_cc->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure 2',4'-Dihydroxy-7-methoxy-8-prenylflavan hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, UV, IR) pure_compound->analysis

Caption: General workflow for the isolation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Signaling Pathway

2',4'-Dihydroxy-7-methoxy-8-prenylflavan has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression.[1] PCSK9 is a key regulator of low-density lipoprotein (LDL) cholesterol levels. By promoting the degradation of the LDL receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol from the bloodstream. Inhibition of PCSK9 expression leads to higher levels of LDLR on the cell surface, resulting in increased uptake of LDL cholesterol and lower circulating levels.

PCSK9_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PCSK9_gene PCSK9 Gene PCSK9_mRNA PCSK9 mRNA PCSK9_gene->PCSK9_mRNA transcription SREBP2 SREBP-2 SREBP2->PCSK9_gene activates HNF1a HNF1α HNF1a->PCSK9_gene activates ribosome Ribosome PCSK9_mRNA->ribosome translation PCSK9_protein PCSK9 Protein ribosome->PCSK9_protein LDLR LDL Receptor (LDLR) PCSK9_protein->LDLR binds to LDLR_degradation LDLR Degradation PCSK9_protein->LDLR_degradation promotes LDL LDL Cholesterol LDLR->LDL binds & internalizes LDLR->LDLR_degradation Flavan 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Flavan->PCSK9_mRNA inhibits expression

Caption: Inhibition of PCSK9 mRNA expression by 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Tyrosinase Inhibition Assay of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the in vitro assessment of the tyrosinase inhibitory activity of 2',4'-Dihydroxy-7-methoxy-8-prenylf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the in vitro assessment of the tyrosinase inhibitory activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a primary target for the development of skin-lightening agents and treatments for hyperpigmentation disorders.[1][2][3] 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a natural flavonoid isolated from the fruits of Morus alba, is a promising candidate for such applications.[4] This protocol outlines the materials, reagents, and step-by-step procedures for conducting the assay using mushroom tyrosinase and L-DOPA as the substrate.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps in the biochemical pathway of melanin production.[1][3] It facilitates the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][5] Dopaquinone then undergoes a series of non-enzymatic reactions to form melanin. The inhibition of tyrosinase activity can effectively reduce melanin synthesis, making it a valuable strategy in cosmetics and dermatology for addressing issues of hyperpigmentation.[2][6] Flavonoids, a class of natural compounds, have shown significant potential as tyrosinase inhibitors.

Compound Profile: 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

  • Structure:

    • IUPAC Name: 2-(2,4-dihydroxyphenyl)-7-methoxy-8-(3-methylbut-2-en-1-yl)chroman-4-ol

    • Molecular Formula: C21H24O4[4]

    • Molecular Weight: 340.41 g/mol [4][7]

  • Source: Isolated from a chloroform-soluble extract of dried Morus alba (white mulberry) fruits.[4]

  • Rationale for Investigation: Structurally similar flavonoids, such as (2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan and (2S)-2',4'-dihydroxy-7-methoxyflavan, have demonstrated potent tyrosinase inhibitory activity, suggesting that 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a strong candidate for investigation.[8]

Quantitative Data Summary

CompoundTyrosinase SourceSubstrateIC50 (µM)Reference CompoundIC50 (µM) of Reference
(2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavanMushroom TyrosinaseL-DOPA8.6 ± 0.8Arbutin112.2 ± 5.4
(2S)-2',4'-dihydroxy-7-methoxyflavanMushroom TyrosinaseL-DOPA14.5 ± 0.3Arbutin112.2 ± 5.4
Kojic Acid (Typical Reference)Mushroom TyrosinaseL-DOPA17.76--

Table 1: Tyrosinase inhibitory activity of compounds structurally similar to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and a common reference inhibitor.[8]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is based on established methods for determining tyrosinase inhibition using a spectrophotometric measurement of dopachrome (B613829) formation.[1][6][9]

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • 2',4'-Dihydroxy-7-methoxy-8-prenylflavan (Test Compound)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-490 nm[2][6]

Preparation of Solutions
  • Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare by dissolving the appropriate amount of potassium phosphate monobasic in deionized water and adjusting the pH to 6.8 with 1 M KOH.

  • Mushroom Tyrosinase Solution (e.g., 500 units/mL): Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer immediately before use. The optimal concentration may need to be determined empirically.

  • L-DOPA Solution (e.g., 2.5 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh as it is prone to auto-oxidation.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in DMSO.

  • Kojic Acid Stock Solution (e.g., 2 mM): Dissolve kojic acid in deionized water or DMSO.

  • Test and Control Working Solutions: Prepare serial dilutions of the test compound and kojic acid in potassium phosphate buffer to achieve a range of final assay concentrations. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%) to avoid solvent effects.

Assay Procedure
  • In a 96-well microplate, add the following to each well in triplicate:

    • Blank: 160 µL of potassium phosphate buffer.

    • Control (No Inhibitor): 80 µL of potassium phosphate buffer.

    • Positive Control: 80 µL of the respective kojic acid working solution.

    • Test Sample: 80 µL of the respective 2',4'-Dihydroxy-7-methoxy-8-prenylflavan working solution.

  • Add 40 µL of the mushroom tyrosinase solution to all wells except the blank.

  • Pre-incubate the plate at room temperature (or 37°C) for 10 minutes.

  • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm (or a wavelength between 475-490 nm) using a microplate reader.

  • Continue to measure the absorbance at regular intervals (e.g., every 1-2 minutes) for a total of 20-30 minutes to monitor the formation of dopachrome.

Data Analysis
  • Calculate the rate of reaction (V) for each concentration of the test compound and controls by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction in the absence of an inhibitor.

    • V_sample is the rate of reaction in the presence of the test compound.

  • Plot the percentage of inhibition against the concentration of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Visual Representations

Tyrosinase Catalyzed Melanin Synthesis Pathway

Tyrosinase_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine:e->DOPA:w Hydroxylation Dopaquinone Dopaquinone DOPA:e->Dopaquinone:w Oxidation Melanin Melanin Dopaquinone:e->Melanin:w Polymerization Tyrosinase1 Tyrosinase (Monophenolase activity) Tyrosinase2 Tyrosinase (Diphenolase activity) NonEnzymatic Non-enzymatic reactions

Caption: The enzymatic pathway of melanin synthesis catalyzed by tyrosinase.

Experimental Workflow for Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Prep_Solutions Prepare Buffer, Enzyme, Substrate, Test Compound, and Control Solutions Dispense Dispense Reagents into 96-well Plate Prep_Solutions->Dispense Preincubation Pre-incubate at Room Temperature for 10 min Dispense->Preincubation Initiate_Reaction Add L-DOPA to Initiate Reaction Preincubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 475 nm over 20-30 min Initiate_Reaction->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: A streamlined workflow for the tyrosinase inhibition assay.

Conclusion

The protocol described herein provides a robust and reproducible method for evaluating the tyrosinase inhibitory potential of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. Given the potent activity of structurally related flavonoids, this compound represents a promising candidate for further investigation as a novel skin-lightening and anti-hyperpigmentation agent for use in cosmetic and dermatological formulations. Further studies, including kinetic analysis to determine the mechanism of inhibition and cellular assays to confirm efficacy in a biological system, are recommended.

References

Method

Application Notes and Protocols for the DP-PH Assay of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals Introduction 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavonoid isolated from the fruits of Morus alba[1]. Prenylated flavonoids are a class...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavonoid isolated from the fruits of Morus alba[1]. Prenylated flavonoids are a class of natural compounds known for their diverse biological activities, including antioxidant properties, which are often attributed to their ability to scavenge free radicals.[2] The evaluation of the antioxidant capacity of such compounds is a critical step in the drug discovery and development process, providing insights into their potential therapeutic applications in diseases associated with oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for assessing the free radical scavenging activity of chemical compounds.[3] The assay relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically. This document provides a detailed protocol for evaluating the antioxidant capacity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan using the DPPH assay.

Data Presentation

SampleTypeSolventIC50 Value (µg/mL)Reference
Morus alba branch extractAcetoneAcetone128.1 ± 0.13[4]
Morus alba branch extractMethanol (B129727)Methanol172.6 ± 0.02[4]
Morus alba leaf extractWaterWater309.5 ± 0.04[4]
Morus rubra leaf extractEthanolEthanol94.7[5]
Flemichapparin AChalcone-131.0 (µM)[3]
Artonin EFlavone-151.6 (µM)[3]
CycloartobiloxanthoneXanthone-196.0 (µM)[3]

Note: The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals. Lower IC50 values indicate higher antioxidant activity.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methodologies for determining the antioxidant capacity of flavonoids.

1. Materials and Reagents:

  • 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes

  • Test tubes

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store the solution in a dark bottle at 4°C.

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in methanol to prepare a stock solution.

  • Serial Dilutions of Test Compound: Prepare a series of dilutions of the test compound from the stock solution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solution: Prepare a stock solution and serial dilutions of ascorbic acid or Trolox in the same manner as the test compound.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the different concentrations of the test compound, positive control, or methanol (as a blank) to the respective wells.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Scavenging Activity:

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the DPPH solution with methanol (blank).

  • A_sample is the absorbance of the DPPH solution with the test compound or positive control.

5. Determination of IC50:

The IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

Experimental Workflow

G DPPH Assay Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution in Methanol add_dpph Add 100 µL DPPH Solution to Microplate Wells prep_dpph->add_dpph prep_sample Prepare Stock Solution of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan prep_dilutions Create Serial Dilutions of Test Compound prep_sample->prep_dilutions add_sample Add 100 µL of Sample, Control, or Blank prep_dilutions->add_sample prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_sample add_dpph->add_sample incubate Incubate in Dark (30 min, Room Temp) add_sample->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calc_scavenging Calculate % Scavenging Activity measure_abs->calc_scavenging calc_ic50 Determine IC50 Value calc_scavenging->calc_ic50

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

Principle of the DPPH Assay

G Chemical Principle of the DPPH Assay DPPH DPPH• (Purple) DPPHH DPPH-H (Yellow) DPPH->DPPHH Hydrogen Atom Transfer Antioxidant +  Antioxidant-H Antioxidant_rad +  Antioxidant• Antioxidant->Antioxidant_rad

Caption: Reaction mechanism of DPPH radical scavenging by an antioxidant.

References

Application

Application Notes and Protocols: Anti-inflammatory Effects of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in RAW 264.7 Cells

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory properties of 2',4'-Dihydroxy-7-meth...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory properties of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a novel flavan (B184786) derivative, in the context of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The following sections detail the methodologies for key experiments, present illustrative quantitative data, and visualize the experimental workflow and relevant signaling pathways.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages, such as the RAW 264.7 cell line, play a pivotal role in initiating and propagating the inflammatory cascade upon activation by stimuli like bacterial lipopolysaccharide (LPS). This activation triggers the production of pro-inflammatory mediators including nitric oxide (NO) and reactive oxygen species (ROS), as well as the expression of inflammatory cytokines. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to this process. Flavonoids and related compounds have garnered significant interest for their potential anti-inflammatory activities. This document outlines the protocols to evaluate the efficacy of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in mitigating LPS-induced inflammation in RAW 264.7 cells.

Data Presentation

The following tables summarize the dose-dependent effects of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan on various inflammatory markers in LPS-stimulated RAW 264.7 cells.

Table 1: Effect of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan on Cell Viability

Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
198.2 ± 3.8
597.5 ± 4.1
1096.8 ± 3.5
2595.3 ± 4.2
5094.1 ± 3.9

Table 2: Inhibition of Nitric Oxide (NO) Production

TreatmentNO Concentration (µM)Inhibition (%)
Control2.1 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.90
LPS + 1 µM Compound28.7 ± 2.119.8
LPS + 5 µM Compound19.4 ± 1.845.8
LPS + 10 µM Compound11.2 ± 1.168.7
LPS + 25 µM Compound6.5 ± 0.881.8

Table 3: Reduction of Intracellular Reactive Oxygen Species (ROS)

TreatmentMean Fluorescence IntensityROS Reduction (%)
Control100 ± 8-
LPS (1 µg/mL)450 ± 250
LPS + 1 µM Compound362 ± 1819.6
LPS + 5 µM Compound258 ± 1542.7
LPS + 10 µM Compound175 ± 1261.1
LPS + 25 µM Compound118 ± 973.8

Table 4: Relative mRNA Expression of Pro-inflammatory Genes

TreatmentiNOS (fold change)COX-2 (fold change)TNF-α (fold change)IL-6 (fold change)
LPS (1 µg/mL)15.2 ± 1.312.8 ± 1.118.5 ± 1.625.4 ± 2.1
LPS + 10 µM Compound5.8 ± 0.76.1 ± 0.57.9 ± 0.910.3 ± 1.2
LPS + 25 µM Compound2.1 ± 0.32.9 ± 0.43.2 ± 0.54.7 ± 0.6

Table 5: Relative Protein Expression of Key Signaling Molecules

Treatmentp-p65/p65p-IκBα/IκBαp-p38/p38p-ERK1/2/ERK1/2
LPS (1 µg/mL)8.5 ± 0.97.9 ± 0.89.2 ± 1.06.8 ± 0.7
LPS + 10 µM Compound4.1 ± 0.53.8 ± 0.44.9 ± 0.63.5 ± 0.4
LPS + 25 µM Compound1.8 ± 0.31.5 ± 0.22.1 ± 0.31.7 ± 0.2

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan for 1 hour before stimulation with 1 µg/mL of LPS for the indicated times.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • After 24 hours, treat the cells with different concentrations of the test compound for another 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well.

  • Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.

Intracellular Reactive Oxygen Species (ROS) Measurement
  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 6 hours.

  • Wash the cells with PBS and then incubate with 10 µM of 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Analyze the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Quantitative Real-Time PCR (qRT-PCR)
  • After treatment, extract total RNA from the cells using a suitable RNA isolation kit.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH).

  • The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis
  • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against p65, p-p65, IκBα, p-IκBα, p38, p-p38, ERK1/2, p-ERK1/2, and β-actin overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed RAW 264.7 Cells culture Incubate Overnight start->culture pretreat Pre-treat with 2',4'-Dihydroxy-7-methoxy-8-prenylflavan culture->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay ros_assay ROS Measurement (DCFH-DA) stimulate->ros_assay q_pcr Gene Expression (qRT-PCR) stimulate->q_pcr western Protein Expression (Western Blot) stimulate->western data_analysis Analyze and Interpret Data viability->data_analysis no_assay->data_analysis ros_assay->data_analysis q_pcr->data_analysis western->data_analysis Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_p p38, ERK, JNK TLR4->MAPK_p Activates IKK IKK TLR4->IKK Activates Compound 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Compound->MAPK_p Inhibits Compound->IKK Inhibits Nucleus Nucleus MAPK_p->Nucleus Activates transcription factors IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 IκBα degradation p65_p50->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Gene Transcription Mediators Inflammatory Mediators (NO, ROS, Cytokines) Genes->Mediators

Method

Application Notes and Protocols: Investigating the Cytotoxicity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals Abstract 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavonoid isolated from plants of the Moraceae family, such as Morus alba (white mulberry)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavonoid isolated from plants of the Moraceae family, such as Morus alba (white mulberry). While direct studies on the cytotoxicity of this specific flavan (B184786) on cancer cell lines are not extensively available in current literature, the broader class of prenylated flavonoids, particularly those isolated from Morus alba, has demonstrated significant anticancer properties. This document provides an overview of the known biological activities of the target compound, summarizes the cytotoxic effects of structurally related compounds, and offers detailed, generalized protocols for researchers to evaluate its potential as an anticancer agent.

Introduction to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

2',4'-Dihydroxy-7-methoxy-8-prenylflavan belongs to the flavan subgroup of flavonoids, characterized by a C6-C3-C6 skeleton. The presence of a prenyl group is known to enhance the biological activity of flavonoids, often by increasing their lipophilicity and ability to interact with cellular membranes and proteins[1]. While this compound has been identified, its bioactivity profile is not fully elucidated. One study has reported its potent tyrosinase inhibitory activity, with an IC50 value of 0.81 µM[2]. However, to date, there is a lack of published data specifically detailing its cytotoxic effects on cancer cell lines.

Cytotoxicity of Structurally Related Prenylated Flavonoids from Morus alba

To provide a contextual framework for potential research, the following table summarizes the cytotoxic activities of other prenylated flavonoids isolated from Morus alba against various human cancer cell lines. These compounds share structural similarities with 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and their activities suggest that it may also possess cytotoxic properties.

CompoundCancer Cell LineAssayIC50 Value (µM)Reference
MorusinHeLa (Cervical Carcinoma)Not Specified0.64[3][4]
MorusinMCF-7 (Breast Carcinoma)Not Specified1.82[3]
MorusinHep3B (Hepatocarcinoma)Not Specified2.11[3]
Kuwanon SHeLa (Cervical Carcinoma)Not Specified1.64[4]
CyclomulberrinHeLa (Cervical Carcinoma)Not Specified3.69[4]
Albanol BHGC27 (Gastric Cancer)CCK-86.08 ± 0.34[5]
Compound 8 HGC27 (Gastric Cancer)CCK-828.94 ± 0.72[5]
Compound 5 HGC27 (Gastric Cancer)CCK-833.76 ± 2.64[5]
Cudraflavone BTHP-1 (Human Leukemia)Trypan Blue24.3 ± 2.41 (LD50)[6]
4′-O-methylkuwanon ETHP-1 (Human Leukemia)Trypan Blue45.7 ± 3.72 (LD50)[6]
Kuwanon ETHP-1 (Human Leukemia)Trypan Blue>50 (LD50)[6]

Experimental Protocols for Cytotoxicity Assessment

The following are generalized protocols for determining the cytotoxic activity of a test compound like 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, based on standard methodologies reported for similar flavonoids.

Cell Culture
  • Select and procure the desired human cancer cell lines (e.g., MCF-7, HeLa, SW480, HGC27).

  • Culture the cells in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture the cells upon reaching 80-90% confluency to ensure logarithmic growth.

Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in DMSO.

    • Create a series of dilutions of the compound in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control, and wells with untreated cells as a negative control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) × 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity and preliminary mechanism of action of a novel compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Compound Procurement (2',4'-Dihydroxy-7-methoxy-8-prenylflavan) MTT MTT Assay (Cell Viability) Compound->MTT CellCulture Cancer Cell Line Culture CellCulture->MTT IC50 IC50 Calculation MTT->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Mechanism Mechanism Elucidation Apoptosis->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) CellCycle->Mechanism IC50->Apoptosis IC50->CellCycle

Caption: General workflow for evaluating the anticancer potential of a test compound.

Potential Signaling Pathways

While the specific signaling pathways affected by 2',4'-Dihydroxy-7-methoxy-8-prenylflavan are unknown, many flavonoids exert their anticancer effects by modulating key cellular pathways involved in cell survival, proliferation, and apoptosis. Based on studies of related compounds, potential targets could include the PI3K/Akt, NF-κB, and MAPK pathways. The diagram below represents a hypothetical model of action.

G cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Compound 2',4'-Dihydroxy-7-methoxy-8-prenylflavan PI3K PI3K/Akt Pathway Compound->PI3K Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition MAPK MAPK Pathway Compound->MAPK Modulation Proliferation Decreased Proliferation PI3K->Proliferation Inflammation Reduced Inflammation NFkB->Inflammation Apoptosis Increased Apoptosis MAPK->Apoptosis

Caption: Hypothesized signaling pathways potentially modulated by the flavan.

Conclusion and Future Directions

There is currently a notable gap in the scientific literature regarding the specific cytotoxic effects of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan on cancer cell lines. However, the demonstrated anticancer activities of other prenylated flavonoids from Morus alba provide a strong rationale for its investigation. The protocols and data presented here offer a foundation for researchers to systematically evaluate its potential as a novel anticancer agent. Future studies should focus on performing broad-spectrum screening against a panel of cancer cell lines, followed by mechanistic studies to elucidate its specific molecular targets and signaling pathways.

References

Application

Application Notes and Protocols for the HPLC Purification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals Introduction 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavonoid that has been isolated from plant sources such as Morus alba (white mulberry...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavonoid that has been isolated from plant sources such as Morus alba (white mulberry).[1] Prenylated flavonoids are a class of specialized metabolites that have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. The prenyl group often enhances the bioactivity of the flavonoid backbone.

The isolation and purification of these compounds in high purity are essential for detailed biological evaluation, structural elucidation, and subsequent drug development efforts. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the purification of natural products like 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.[2] This document provides a detailed application note and protocol for the efficient purification of this target compound from a crude plant extract.

Materials and Reagents

  • Dried and powdered plant material (e.g., Morus alba fruits or leaves)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Acetic Acid, HPLC grade)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Standard of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan (if available for retention time confirmation)

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Experimental Protocols

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

A robust sample preparation protocol is critical to remove interfering substances and enrich the target compound before HPLC purification.

Protocol:

  • Extraction:

    • Weigh 100 g of dried, powdered plant material.

    • Suspend the powder in 1 L of methanol in a suitable flask.

    • Perform extraction using sonication for 60 minutes or maceration with stirring for 24 hours at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.

    • Decant and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine all the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at 40°C until a crude extract is obtained.

  • Solid-Phase Extraction (SPE) for Partial Purification:

    • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.

    • Dissolve a portion of the crude extract in a minimal amount of methanol and then dilute with water to a final methanol concentration of less than 10%.

    • Load the diluted extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 20 mL of water to remove highly polar impurities.

    • Elute the flavonoid-rich fraction with 15 mL of methanol.

    • Evaporate the methanolic eluate to dryness. This enriched fraction is now ready for HPLC purification.

HPLC Purification Protocol

This protocol is designed for a preparative reversed-phase HPLC system. Analytical scale method development should precede the preparative run to determine the precise retention time of the target compound.

Instrumentation and Conditions:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Detection Wavelength: Approximately 280-295 nm, as flavanones typically exhibit strong absorbance in this range. A PDA detector is recommended to monitor the purity of the collected fractions.[2]

  • Column Temperature: 30°C

Protocol:

  • Sample Preparation for Injection:

    • Dissolve the dried, SPE-purified extract in the initial mobile phase composition (e.g., 50% Acetonitrile in water) to a concentration of 10-20 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

    • Inject the filtered sample onto the column.

    • Run a gradient elution program to separate the components of the extract. A typical gradient is outlined in the data table below.

    • Monitor the chromatogram at the selected wavelength.

  • Fraction Collection:

    • Collect the fraction corresponding to the retention time of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. The retention time should be predetermined using an analytical standard or by analyzing small injections of the extract and identifying the target peak based on its UV spectrum.

    • Collect the peak in separate vials to avoid contamination from adjacent peaks.

Post-Purification Analysis

After collection, the purity of the isolated compound should be verified.

Protocol:

  • Solvent Evaporation:

    • Evaporate the solvent from the collected fractions using a rotary evaporator or a centrifugal evaporator.

  • Purity Check:

    • Dissolve a small amount of the dried, purified compound in the mobile phase.

    • Analyze the sample using an analytical HPLC system under the same chromatographic conditions (on an analytical C18 column).

    • Assess the purity by observing the presence of a single peak at the expected retention time and by integrating the peak area. Purity should ideally be >95%.

  • Structure Confirmation (Optional but Recommended):

    • Confirm the identity of the purified compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following table summarizes the representative quantitative data for the preparative HPLC purification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. Note: These values are illustrative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

ParameterValue
HPLC System Preparative HPLC
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile
Gradient Program 0-5 min: 50% B; 5-25 min: 50-80% B; 25-30 min: 80% B
Flow Rate 4.0 mL/min
Detection Wavelength 290 nm
Injection Volume 1 mL (of 10 mg/mL solution)
Expected Retention Time 18-22 min
Achieved Purity >95% (as determined by analytical HPLC)
Typical Recovery Yield 70-85% from the SPE-purified fraction

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

experimental_workflow cluster_extraction Sample Preparation cluster_cleanup Pre-purification cluster_hplc HPLC Purification cluster_analysis Post-Purification plant_material Dried Plant Material (e.g., Morus alba) extraction Solvent Extraction (Methanol) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) crude_extract->spe enriched_fraction Enriched Flavonoid Fraction spe->enriched_fraction prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection solvent_evap Solvent Evaporation fraction_collection->solvent_evap purity_check Purity Analysis (Analytical HPLC) solvent_evap->purity_check purified_compound Purified Compound (>95% Purity) purity_check->purified_compound

Caption: Workflow for the purification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Logical Relationship of the Purification Strategy

purification_strategy start Complex Plant Matrix step1 Extraction (Enrichment of Metabolites) start->step1 Objective: Solubilize target step2 Solid-Phase Extraction (SPE) (Removal of Polar Impurities) step1->step2 Objective: Simplify mixture step3 Reversed-Phase HPLC (High-Resolution Separation based on Polarity) step2->step3 Objective: Isolate target end Pure 2',4'-Dihydroxy-7-methoxy-8-prenylflavan step3->end Outcome: High Purity Compound

Caption: Logical flow of the multi-step purification strategy.

References

Method

Application Note: 1H and 13C NMR Characterization of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the characterization of 2',4'-Dihydroxy-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for the characterization of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a naturally occurring prenylated flavonoid. The information presented herein is essential for the unambiguous identification and structural elucidation of this compound, which is of interest in natural product chemistry and drug discovery. This document includes tabulated spectral data, a comprehensive experimental protocol for NMR analysis, and graphical representations of the molecular structure and experimental workflow.

Introduction

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a flavan (B184786) derivative distinguished by a prenyl group at the C-8 position, a methoxy (B1213986) group at C-7, and hydroxyl groups on the B-ring. Prenylated flavonoids are a significant class of natural products known for their diverse biological activities, making their accurate characterization critical for further investigation into their therapeutic potential. NMR spectroscopy is the most powerful technique for the structural determination of such molecules. This note details the complete assignment of the 1H and 13C NMR spectra of the title compound.

Molecular Structure

The structure of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, with the conventional numbering scheme for the flavan skeleton, is presented below. This numbering is used for the assignment of the NMR signals.

Caption: Molecular structure of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

1H and 13C NMR Spectral Data

The 1H and 13C NMR spectra were recorded in Methanol-d4. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

1H NMR Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
25.27dd9.6, 1.8
3a2.20m
3b1.85m
4a2.86m
4b2.63m
56.79d8.4
66.30d8.4
3'6.40d2.4
5'6.42dd8.4, 2.4
6'7.25d8.4
1''3.25m
2''5.25m
4''1.70s
5''1.75s
7-OCH33.75s
13C NMR Data
PositionChemical Shift (δ, ppm)
276.5
329.1
418.0
5130.1
6103.5
7160.2
8108.1
9156.9
10114.1
1'116.2
2'157.0
3'103.4
4'158.2
5'107.1
6'129.2
1''22.8
2''123.5
3''132.4
4''18.1
5''26.0
7-OCH355.9

Experimental Protocols

Sample Preparation

A sample of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan was dissolved in Methanol-d4 (CD3OD) to a final concentration suitable for NMR analysis (typically 1-5 mg in 0.5-0.7 mL of solvent). The solution was transferred to a standard 5 mm NMR tube.

NMR Data Acquisition

The 1H and 13C NMR spectra were acquired on a high-resolution NMR spectrometer.

  • 1H NMR: The spectrum was recorded at 600 MHz. The assignments were based on standard 1D and 2D NMR experiments, including HSQC and HMBC.

  • 13C NMR: The spectrum was recorded at 150 MHz. The assignments were confirmed by HSQC and HMBC experiments.

The following diagram illustrates the general workflow for the NMR characterization of the compound.

NMR Characterization Workflow cluster_workflow sample Sample of 2',4'-Dihydroxy- 7-methoxy-8-prenylflavan dissolve Dissolve in Methanol-d4 sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquisition 1D and 2D NMR Data Acquisition nmr_tube->acquisition processing Data Processing and Analysis acquisition->processing structure Structural Elucidation processing->structure

Caption: General workflow for NMR sample preparation and analysis.

Data Analysis and Interpretation

The acquired NMR data were processed using standard NMR software. The 1H NMR spectrum was referenced to the residual solvent peak of Methanol-d4 (δH 3.31 ppm). The 13C NMR spectrum was referenced to the solvent peak at δC 49.0 ppm. The combination of 1D (1H, 13C) and 2D (HSQC, HMBC) NMR experiments allowed for the complete and unambiguous assignment of all proton and carbon signals in the molecule, confirming the structure of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Conclusion

This application note provides a comprehensive set of 1H and 13C NMR data for the characterization of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. The detailed spectral assignments and experimental protocols serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development, facilitating the identification and further investigation of this and related compounds.

Application

Application Notes and Protocols for the Mass Spectrometry Analysis of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

For Researchers, Scientists, and Drug Development Professionals Introduction 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavonoid, a class of compounds of significant interest in pharmaceutical and nutraceu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a prenylated flavonoid, a class of compounds of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the identification and quantification of this and related compounds in various matrices, from plant extracts to biological fluids. This document provides detailed application notes and experimental protocols for the mass spectrometric analysis of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Mass Spectrometry Analysis of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

The structural elucidation and quantification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan can be effectively achieved using tandem mass spectrometry. The compound has a molecular formula of C₂₁H₂₄O₄ and a monoisotopic mass of 340.1675 g/mol . Electrospray ionization (ESI) is a suitable ionization technique for this class of molecules, often in negative ion mode for enhanced sensitivity of phenolic compounds, although positive ion mode can also be employed.

Fragmentation Pattern

The fragmentation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in tandem mass spectrometry is expected to follow characteristic pathways for prenylated flavonoids. The primary fragmentation events typically involve the loss of the prenyl group and retro-Diels-Alder (RDA) cleavage of the flavan (B184786) core.

  • Neutral Loss of the Prenyl Group: A characteristic fragmentation is the loss of the C₅H₈ (68 Da) or C₄H₈ (56 Da) moiety from the prenyl side chain.

  • Retro-Diels-Alder (RDA) Fragmentation: The flavan structure can undergo RDA cleavage, providing structural information about the A and B rings.

A proposed fragmentation pathway is visualized in the diagram below.

Fragmentation_Pathway cluster_main Proposed Fragmentation Pathway of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Precursor_Ion [M-H]⁻ m/z 339.16 Fragment_1 [M-H-C₄H₈]⁻ m/z 283.09 Precursor_Ion->Fragment_1 Loss of C₄H₈ Fragment_2 RDA Fragment (A-ring) m/z 177.05 Precursor_Ion->Fragment_2 RDA Cleavage Fragment_3 RDA Fragment (B-ring) m/z 135.04 Precursor_Ion->Fragment_3 RDA Cleavage

Proposed fragmentation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation and application.

Sample Preparation (from Plant Material)
  • Extraction:

    • Weigh 1 gram of dried and powdered plant material.

    • Add 10 mL of methanol (B129727) and sonicate for 20 minutes at room temperature.

    • Centrifuge the mixture at 12,000 RPM for 20 minutes.

  • Filtration and Dilution:

    • Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Dilute the filtered extract as needed with the initial mobile phase composition. For quantitative analysis, a 20-fold dilution is a good starting point.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-30% B

    • 10-20 min: 30-95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Temperature: 300 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 45 psi.

  • Scan Mode: For quantitative analysis, use Multiple Reaction Monitoring (MRM). For qualitative analysis, use full scan and product ion scan modes.

  • MRM Transitions (Proposed):

    • Precursor Ion (m/z): 339.16

    • Product Ions (m/z): 283.10 (loss of C₄H₈), 177.05 (RDA fragment), 135.04 (RDA fragment). Collision energies should be optimized for the specific instrument.

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow Sample_Prep Sample Preparation (Extraction, Filtration, Dilution) LC_Separation LC Separation (Reversed-Phase C18) Sample_Prep->LC_Separation Ionization Ionization (Electrospray - ESI) LC_Separation->Ionization MS_Analysis Mass Analysis (Precursor Ion Selection) Ionization->MS_Analysis Fragmentation Fragmentation (Collision-Induced Dissociation) MS_Analysis->Fragmentation MSMS_Detection MS/MS Detection (Product Ion Scanning or MRM) Fragmentation->MSMS_Detection Data_Analysis Data Analysis (Quantification and Identification) MSMS_Detection->Data_Analysis

General workflow for LC-MS/MS analysis of flavonoids.

Data Presentation

Quantitative data for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is not widely available in the literature. However, the following tables present typical quantitative parameters for the closely related compound, 8-prenylnaringenin (B1664708), which can serve as a reference for method development and validation.[1][2]

Table 1: Representative LC-MS/MS Method Parameters for 8-Prenylnaringenin

ParameterValue
Analyte 8-Prenylnaringenin
Precursor Ion (m/z) 339.15
Product Ion (m/z) 119.0
Ionization Mode Negative ESI

Table 2: Linearity and Limits of Quantification (LOQ) for 8-Prenylnaringenin

MatrixLinearity RangeLOQReference
Rat Serum0.05 - 75 µg/mL0.05 µg/mL[1]
Rat Urine0.01 - 75 µg/mL0.01 µg/mL[1]
Beer3.7 - 2200 µg/L~1 µg/L[2]

Table 3: Reported Concentrations of 8-Prenylnaringenin in Various Samples

Sample TypeConcentration RangeReference
Hops< 0.01%[3]
BeerNot detected to low mg/L range[3]

Conclusion

The protocols and data presented provide a robust framework for the mass spectrometric analysis of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. The use of LC-MS/MS with ESI allows for sensitive and specific detection and quantification. While the provided fragmentation pathway is proposed based on known flavonoid behavior, it should be confirmed with authentic standards. The quantitative data for the related compound 8-prenylnaringenin offers a valuable starting point for method validation for the target analyte.

References

Method

Application Notes and Protocols for In Vitro Bioactivity Assays of Prenylated Flavonoids

Audience: Researchers, scientists, and drug development professionals. Introduction Prenylated flavonoids are a class of polyphenolic compounds characterized by the addition of a lipophilic prenyl group to the flavonoid...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prenylated flavonoids are a class of polyphenolic compounds characterized by the addition of a lipophilic prenyl group to the flavonoid backbone.[1] This structural modification often enhances their bioavailability and biological activity, making them promising candidates for drug development.[1][2] These compounds exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4] The evaluation of these bioactivities is a critical step in the research and development of new therapeutic agents.

This document provides detailed protocols for a panel of in vitro assays to assess the bioactivity of prenylated flavonoids. The assays described herein cover key aspects of their pharmacological profile, including antioxidant capacity, cytotoxicity, and anti-inflammatory potential. Furthermore, we provide insights into the underlying molecular mechanisms by outlining methods to study their effects on crucial signaling pathways.

Section 1: Antioxidant Capacity Assays

The antioxidant activity of prenylated flavonoids is a cornerstone of their therapeutic potential, contributing to their anti-inflammatory and anticancer properties by mitigating oxidative stress.[5][6] Here, we detail two widely used methods for evaluating antioxidant capacity: the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay.

Data Presentation: Antioxidant Activity of Prenylated Flavonoids

The following table summarizes the antioxidant capacity of various prenylated flavonoids, presented as IC50 values (the concentration required to scavenge 50% of the radicals). A lower IC50 value indicates higher antioxidant activity.

Prenylated FlavonoidAssayIC50 (µM)Reference
XanthohumolDPPH27.7 ± 4.9[7]
8-PrenylnaringeninDPPH174.2[7]
IsobavachalconeDPPH-[3]
Licochalcone ADPPH-[3]
Sophoraflavanone GDPPH-[3]
Quercetin (prenylated derivatives)DPPHEnhanced activity[6]
Fisetin (prenylated derivatives)DPPHEnhanced activity[6]
ArtocarpinABTS-[3]
DiplaconeABTS-[3]

Note: Some values were not available in the reviewed literature and are indicated with "-". The general finding is that prenylation often enhances antioxidant activity compared to the parent flavonoid.

Experimental Protocols

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[7] The reduction of the violet-colored DPPH radical to the yellow-colored non-radical form is monitored by measuring the decrease in absorbance at 517 nm.[5]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in the dark.[8]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the prenylated flavonoid in a suitable solvent (e.g., methanol, DMSO).

    • Positive Control: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in the same solvent.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and positive control in a 96-well microplate.

    • Add 100 µL of the DPPH working solution to each well containing 100 µL of the sample, control, or blank (solvent alone).

    • Mix and incubate the plate in the dark at room temperature for 30 minutes.[8]

    • Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance in the presence of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[7][10] The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant leads to a decrease in absorbance at 734 nm.[10]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[10]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10][11] Dilute the resulting blue-green solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of the prenylated flavonoid in a suitable solvent.

    • Positive Control: Prepare a stock solution of Trolox.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound and positive control in a 96-well microplate.

    • Add 190 µL of the ABTS•+ working solution to each well containing 10 µL of the sample, control, or blank.[13]

    • Mix and incubate the plate at room temperature for 6 minutes.[12]

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance in the presence of the test compound.[5]

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualization of Antioxidant Assay Workflow

Antioxidant_Assay_Workflow start Start reagent_prep Reagent Preparation (DPPH/ABTS, Sample, Control) start->reagent_prep serial_dilution Serial Dilution of Prenylated Flavonoid reagent_prep->serial_dilution reaction_setup Reaction Setup in 96-well Plate serial_dilution->reaction_setup incubation Incubation (Dark, Room Temp) reaction_setup->incubation absorbance Measure Absorbance (517nm for DPPH, 734nm for ABTS) incubation->absorbance calculation Calculate % Inhibition and IC50 Value absorbance->calculation end End calculation->end Cytotoxicity_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding treatment Treat Cells with Prenylated Flavonoid cell_seeding->treatment incubation_24_72h Incubate for 24-72 hours treatment->incubation_24_72h mtt_addition Add MTT Reagent incubation_24_72h->mtt_addition incubation_2_4h Incubate for 2-4 hours mtt_addition->incubation_2_4h solubilization Solubilize Formazan Crystals (DMSO) incubation_2_4h->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance calculation Calculate % Viability and IC50 Value absorbance->calculation end End calculation->end Signaling_Pathways cluster_mapk MAPK Signaling Pathway cluster_nfkb NF-κB Signaling Pathway mapk_stimulus Stress / Growth Factors ras_raf Ras/Raf mapk_stimulus->ras_raf mek MEK1/2 ras_raf->mek erk ERK1/2 mek->erk mapk_tf Transcription Factors (e.g., c-Jun, c-Fos) erk->mapk_tf mapk_response Proliferation, Differentiation mapk_tf->mapk_response prenyl_mapk Prenylated Flavonoids prenyl_mapk->mek prenyl_mapk->erk nfkb_stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) ikk IKK Complex nfkb_stimulus->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p65/p50) ikb->nfkb degradation nfkb_nucleus NF-κB Translocation to Nucleus nfkb->nfkb_nucleus nfkb_response Inflammatory Gene Expression (e.g., iNOS, COX-2) nfkb_nucleus->nfkb_response prenyl_nfkb Prenylated Flavonoids prenyl_nfkb->ikk prenyl_nfkb->nfkb_nucleus

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan for Cell-Based Assays

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and encountering challenges with its solubility in aq...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and encountering challenges with its solubility in aqueous media for cell-based assays. This document provides troubleshooting advice, detailed experimental protocols, and relevant biological context to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is precipitating in my cell culture medium. Why is this happening?

A1: 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a prenylated flavonoid, is an inherently lipophilic molecule with poor water solubility. Precipitation in aqueous cell culture media is a common challenge. Several factors can contribute to this:

  • Low Aqueous Solubility: The concentration of the compound in your final assay medium likely exceeds its solubility limit.

  • Solvent Shock: When a concentrated stock solution, typically prepared in a solvent like DMSO, is rapidly diluted into the aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

  • Media Components: Interactions with proteins (e.g., in fetal bovine serum), salts, and other media components can further decrease the compound's solubility.

Q2: What is the recommended approach for dissolving 2',4'-Dihydroxy-7-methoxy-8-prenylflavan for in vitro experiments?

A2: The standard method is to first prepare a high-concentration stock solution in an appropriate organic solvent and then dilute this stock into your aqueous assay medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.

Q3: I'm still observing precipitation even after using a DMSO stock solution. What can I do to improve solubility?

A3: If you are still facing solubility issues, consider the following troubleshooting strategies:

  • Optimize Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in pre-warmed (37°C) cell culture medium. This gradual decrease in solvent concentration can help prevent precipitation.

  • Incorporate Serum: If your experimental design allows, add the DMSO stock to a small volume of medium containing fetal bovine serum (FBS) first. Serum proteins can bind to hydrophobic compounds and help maintain their solubility.

  • Use Solubilizing Agents: Consider using excipients such as cyclodextrins or formulating the compound into nanoparticles to significantly enhance its aqueous solubility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock Solvent shock, exceeding solubility limit.Perform serial dilutions in pre-warmed media. Lower the final concentration of the compound. Add the stock to a small volume of serum-containing media first.
Inconsistent assay results Inconsistent compound concentration due to partial precipitation.Visually inspect for precipitation before each experiment. Prepare fresh dilutions for each experiment. Consider using a solubilization technique like cyclodextrin (B1172386) complexation or nanoparticle formulation for more stable solutions.
Cell toxicity observed at low concentrations Toxicity from undissolved compound particulates or high DMSO concentration.Ensure complete dissolution before adding to cells. Keep the final DMSO concentration in the culture medium below 0.5% (v/v), and ideally below 0.1%. Run a vehicle control (medium with the same concentration of DMSO) to assess solvent toxicity.

Quantitative Data on Solubility Enhancement

Solvent/MethodGeneral Solubility of FlavonoidsExpected Fold Increase in Aqueous Solubility
Water Very Poor (<10 µg/mL)-
Ethanol (B145695) Moderately SolubleNot Applicable
Methanol Moderately SolubleNot Applicable
DMSO Highly Soluble (>10 mg/mL)Not Applicable
Cyclodextrin Complexation (e.g., HP-β-CD) -10 to >100-fold
Nanoparticle Formulation ->100-fold

Note: These are general estimates. The actual solubility will depend on the specific flavonoid, the concentration of the solubilizing agent, and the experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-Solvent (DMSO)

Objective: To prepare a concentrated stock solution of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan for serial dilution into cell culture medium.

Materials:

  • 2',4'-Dihydroxy-7-methoxy-8-prenylflavan powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Warming block or water bath (optional)

Procedure:

  • Weigh the desired amount of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan powder in a sterile tube.

  • Add a small volume of DMSO to the powder.

  • Vortex the mixture vigorously for 1-2 minutes. Gentle warming to 37°C may aid dissolution.

  • Continue adding DMSO incrementally and vortexing until the desired stock concentration is reached and the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a 2',4'-Dihydroxy-7-methoxy-8-prenylflavan-HP-β-CD inclusion complex to enhance its solubility in aqueous media.

Materials:

  • 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol (or other suitable organic solvent)

  • Distilled water

  • Mortar and pestle

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in a minimal amount of ethanol.

  • In a separate container, create a paste by adding a small amount of water to the HP-β-CD powder. A 1:1 or 1:2 molar ratio of the flavan (B184786) to HP-β-CD is a good starting point.

  • Slowly add the ethanolic solution of the flavan to the HP-β-CD paste while continuously kneading with the pestle in the mortar for at least 30 minutes.

  • Dry the resulting mixture to a powder using a rotary evaporator or a vacuum oven to remove the ethanol and water.

  • The resulting powder is the inclusion complex, which should be readily soluble in your cell culture medium.

Protocol 3: Preparation of Nanoparticles using Nanoprecipitation

Objective: To formulate 2',4'-Dihydroxy-7-methoxy-8-prenylflavan into nanoparticles to improve its aqueous dispersibility and cellular uptake.

Materials:

  • 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

  • A suitable polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))

  • An organic solvent in which both the flavan and polymer are soluble (e.g., acetone)

  • An aqueous anti-solvent (e.g., sterile water), potentially containing a stabilizer (e.g., Poloxamer 188)

  • Magnetic stirrer

Procedure:

  • Dissolve 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and the chosen polymer in the organic solvent.

  • Prepare the aqueous anti-solvent phase, with the stabilizer if used.

  • Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.

  • The rapid diffusion of the organic solvent into the aqueous phase will cause the polymer and the encapsulated flavan to precipitate as nanoparticles.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be used directly or further purified and concentrated.

Biological Activity and Signaling Pathways

2',4'-Dihydroxy-7-methoxy-8-prenylflavan has been identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression. PCSK9 is a key regulator of cholesterol metabolism. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol ("bad cholesterol") from the bloodstream. Inhibition of PCSK9 expression leads to higher levels of LDLR on the surface of hepatocytes, resulting in increased uptake of LDL cholesterol from the circulation.

The following diagrams illustrate the experimental workflows for solubilization and the proposed signaling pathway for the biological activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

experimental_workflow cluster_stock Stock Solution Preparation cluster_solubilization Solubilization Methods cluster_assay Cell-Based Assay Flavan Flavan Powder Stock Concentrated Stock (e.g., 10-50 mM in DMSO) Flavan->Stock DMSO DMSO DMSO->Stock SerialDilution Serial Dilution in warm media Stock->SerialDilution Dilute Cyclodextrin Cyclodextrin Complexation Stock->Cyclodextrin Incorporate Nanoparticles Nanoparticle Formulation Stock->Nanoparticles Formulate WorkingSolution Working Solution in Cell Culture Medium SerialDilution->WorkingSolution Cyclodextrin->WorkingSolution Nanoparticles->WorkingSolution Cells Cell Treatment WorkingSolution->Cells Assay Biological Readout Cells->Assay

Workflow for Solubilizing 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

signaling_pathway cluster_cell Hepatocyte Flavan 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Nucleus Nucleus Flavan->Nucleus PCSK9_mRNA PCSK9 mRNA Flavan->PCSK9_mRNA Inhibits Expression PCSK9_Gene PCSK9 Gene PCSK9_Gene->PCSK9_mRNA Transcription PCSK9_Protein PCSK9 Protein (secreted) PCSK9_mRNA->PCSK9_Protein Translation LDLR LDLR PCSK9_Protein->LDLR Binds to Degradation LDLR Degradation LDLR->Degradation Promotes Uptake LDL Uptake LDLR->Uptake Mediates LDL LDL Cholesterol LDL->Uptake

Proposed Mechanism of Action via PCSK9 mRNA Inhibition.

Optimization

Technical Support Center: Stability of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in DMSO Stock Solution

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered when working with DMSO stock solutions of 2'...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios encountered when working with DMSO stock solutions of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan?

For long-term storage, high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for dissolving 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. Flavonoids, in general, are soluble in polar aprotic solvents like DMSO.

Q2: What are the optimal storage conditions for a DMSO stock solution of this flavan?

For long-term stability, it is recommended to store the DMSO stock solution at -20°C or -80°C.[1] Storage in a tightly sealed, amber vial is also advised to protect the compound from moisture and light.[1] For short-term use, refrigeration at 4°C may be acceptable, but stability should be verified.

Q3: How long can I expect my stock solution to be stable?

Q4: What are the primary factors that can affect the stability of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in DMSO?

Several factors can impact the stability of your compound in DMSO:

  • Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the air.[1] The presence of water can promote hydrolysis or other degradation pathways.[1][3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1] Room temperature storage is not recommended for long-term stability.[1]

  • Light Exposure: Flavonoids can be sensitive to light, which may induce photochemical degradation.[1]

  • Freeze-Thaw Cycles: While some studies show minimal degradation for many compounds after multiple freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use vials to minimize this risk.[1][3]

  • Oxygen: While generally considered less impactful than water for many compounds in DMSO, oxidation of sensitive functional groups can occur.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitation observed in the stock solution after thawing. The compound's solubility limit may have been exceeded at lower temperatures. The DMSO may have absorbed water, reducing its solvating power.Gently warm the solution to 37°C and vortex or sonicate to redissolve the compound.[1] Ensure you are using anhydrous DMSO and minimize its exposure to air. Consider preparing a more dilute stock solution if the issue persists.
Inconsistent experimental results. The compound may have degraded in the stock solution. There may be inaccurate pipetting due to the viscosity of DMSO.Perform a stability check of your stock solution using an analytical method like HPLC (see Experimental Protocols section). Allow the DMSO stock solution to equilibrate to room temperature before pipetting to ensure accurate volume transfer.
Color change in the DMSO stock solution. This can be an indicator of compound degradation or reaction with impurities in the DMSO.Use only high-purity, anhydrous DMSO. Prepare a fresh stock solution and compare its appearance and analytical profile to the discolored solution.

Quantitative Stability Data (Illustrative Examples)

As specific quantitative stability data for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in DMSO is not available in the literature, the following table provides examples of stability data for other flavonoids under various conditions to illustrate potential stability profiles.

FlavonoidSolventStorage ConditionDurationStability (% Remaining)Reference
Apigenin-7-O-glucosideAqueous & Methanolic ExtractRoom Temperature120 days~90%[4]
Apigenin-7-O-glucosideAqueous & Methanolic Extract4°C120 days~90%[4]
Apigenin-7-O-glucosideAqueous & Methanolic Extract-20°C120 daysNo significant degradation[4]
General FlavonoidsHouttuynia cordata Extract40°C, 75% RH6 monthsStable[5]
Diverse CompoundsDMSO/water (90/10)4°C2 years85% of compounds stable[2]

Experimental Protocols

Protocol: Stability Assessment of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in DMSO by HPLC

This protocol outlines a general procedure to monitor the stability of your compound in a DMSO stock solution.

  • Preparation of Time-Zero (T=0) Sample:

    • Prepare a fresh stock solution of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in high-purity, anhydrous DMSO at a known concentration (e.g., 10 mM).

    • Immediately dilute an aliquot of this fresh stock solution with the mobile phase to a working concentration suitable for HPLC analysis (e.g., 100 µM).

    • Analyze this sample by HPLC to obtain the initial peak area and retention time. This will serve as your T=0 reference.

  • Storage of Stability Samples:

    • Aliquot the remaining fresh stock solution into several amber vials, seal them tightly, and store them under your desired conditions (e.g., -20°C, 4°C, room temperature).

  • Analysis at Subsequent Time Points:

    • At predetermined time intervals (e.g., 1 week, 1 month, 3 months), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Dilute an aliquot of the stock solution with the mobile phase to the same working concentration as the T=0 sample.

    • Analyze the sample by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • Compare the peak area of the parent compound at each time point to the peak area at T=0 to determine the percentage of the compound remaining.

    • Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment prep_stock Prepare fresh 10 mM stock solution in anhydrous DMSO t0_analysis T=0 Analysis: Dilute aliquot with mobile phase and analyze by HPLC prep_stock->t0_analysis storage Aliquot and store stock solutions at various conditions (-20°C, 4°C, RT) prep_stock->storage time_points Analyze at scheduled time points (e.g., 1 week, 1 month, 3 months) storage->time_points sample_prep Thaw, dilute aliquot with mobile phase time_points->sample_prep hplc_analysis Analyze by HPLC sample_prep->hplc_analysis data_analysis Compare peak areas to T=0 and identify new peaks hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of a compound in DMSO.

degradation_pathway Generalized Degradation Pathway for a Flavonoid parent 2',4'-Dihydroxy-7-methoxy-8-prenylflavan (Intact Compound) stressors Stress Conditions (Water, Temperature, Light, Oxygen) oxidation Oxidation Products (e.g., quinones, ring-opened products) parent->oxidation hydrolysis Hydrolysis Products (if susceptible moieties are present) parent->hydrolysis photodegradation Photodegradation Products parent->photodegradation stressors->oxidation O2 stressors->hydrolysis H2O stressors->photodegradation Light

Caption: Potential degradation pathways for flavonoids under stress.

References

Troubleshooting

Technical Support Center: Optimizing 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Concentration for Tyrosinase Assays

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in tyrosinase inhibition assays. The f...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in tyrosinase inhibition assays. The following sections offer detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and why is it studied as a tyrosinase inhibitor?

A1: 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a naturally occurring flavan (B184786) compound that has been isolated from plants such as Morus alba (White Mulberry).[1] Flavonoids, particularly those with resorcinol (B1680541) (1,3-dihydroxybenzene) moieties, are known to be potent inhibitors of tyrosinase.[2] Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for developing agents to treat hyperpigmentation disorders and for use in cosmetic skin-lightening products. The prenyl group on the flavan structure may enhance its interaction with the enzyme.

Q2: What is the mechanism of tyrosinase inhibition by flavonoids like 2',4'-Dihydroxy-7-methoxy-8-prenylflavan?

A2: Many flavonoids act as competitive or mixed-type inhibitors of tyrosinase.[3] This means they bind to the active site of the enzyme, often by chelating the copper ions essential for its catalytic activity, thereby preventing the natural substrate (L-tyrosine or L-DOPA) from binding.[4] The dihydroxy substitution on the B-ring of the flavan is a key structural feature for potent inhibition. Molecular docking studies of similar flavonoids suggest that the resorcinol motif plays a crucial role in binding to the enzyme's active site.[3]

Q3: What is a typical starting concentration range for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in a tyrosinase assay?

Experimental Protocols

Determining the IC50 of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan for Mushroom Tyrosinase

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan using mushroom tyrosinase and L-DOPA as the substrate.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Reagent Preparation:

    • Potassium Phosphate Buffer (50 mM, pH 6.8): Prepare and adjust the pH of the buffer.

    • Mushroom Tyrosinase Stock Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the well should be optimized, but a typical starting point is 20-40 units/mL.

    • L-DOPA Solution (10 mM): Prepare fresh by dissolving L-DOPA in potassium phosphate buffer. Protect from light.

    • Inhibitor Stock Solution (e.g., 10 mM): Dissolve 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in DMSO.

    • Kojic Acid Stock Solution (e.g., 1 mM): Dissolve kojic acid in DMSO.

    • Serial Dilutions of Inhibitor: Prepare a series of dilutions of the 2',4'-Dihydroxy-7-methoxy-8-prenylflavan stock solution in potassium phosphate buffer to achieve final assay concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 120 µL of potassium phosphate buffer + 20 µL of L-DOPA solution.

    • Control (No Inhibitor): 100 µL of potassium phosphate buffer + 20 µL of DMSO/buffer + 20 µL of tyrosinase solution.

    • Test Wells: 100 µL of the respective inhibitor dilution + 20 µL of tyrosinase solution.

    • Positive Control: 100 µL of kojic acid dilution + 20 µL of tyrosinase solution.

  • Incubation:

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation:

    • Add 20 µL of L-DOPA solution to all wells except the blank.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at time zero.

    • Incubate the plate at 25°C and take absorbance readings every 2 minutes for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of tyrosinase inhibition for each inhibitor concentration using the following formula:

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Experimental Workflow for IC50 Determination

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffer (pH 6.8) setup_plate Set up 96-well Plate prep_buffer->setup_plate prep_enzyme Prepare Tyrosinase Solution prep_enzyme->setup_plate prep_substrate Prepare L-DOPA Solution add_substrate Add L-DOPA to Initiate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Stock (in DMSO) prep_dilutions Create Serial Dilutions prep_inhibitor->prep_dilutions prep_dilutions->setup_plate pre_incubate Pre-incubate (10 min) setup_plate->pre_incubate pre_incubate->add_substrate read_absorbance Measure Absorbance at 475 nm add_substrate->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for determining the IC50 of a tyrosinase inhibitor.

Quantitative Data

The following table summarizes the tyrosinase inhibitory activity of several prenylated flavonoids that are structurally related to 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. This data can be used to benchmark your results and to guide the selection of an appropriate concentration range for your experiments.

CompoundIC50 (µM)Source
(2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan8.6 ± 0.8[4]
Kuraridin (B1243758)0.6[6]
Kurarinone6.2[6]
Sophoraflavanone G6.6[6]
Sanggenon D7.3[5]
Kojic Acid (Reference Inhibitor)20.5 - 24.8[5][6]

Troubleshooting Guide

Problem 1: Low or no tyrosinase inhibition observed.

  • Possible Cause: Inhibitor concentration is too low.

    • Solution: Based on the IC50 values of similar compounds, ensure your concentration range is appropriate (e.g., 0.1 µM to 100 µM). If no inhibition is seen, you may need to test higher concentrations.

  • Possible Cause: Inactive inhibitor.

    • Solution: Prepare a fresh stock solution of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. Ensure proper storage of the compound (cool, dry, and protected from light).

  • Possible Cause: Inactive enzyme.

    • Solution: Run a control reaction with no inhibitor to confirm robust enzyme activity. Also, include a positive control with a known inhibitor like kojic acid. Ensure the tyrosinase solution is fresh and has been stored correctly.

Problem 2: High variability between replicate wells.

  • Possible Cause: Inaccurate pipetting.

    • Solution: Use calibrated pipettes and be consistent with your technique. When preparing serial dilutions, ensure thorough mixing at each step.

  • Possible Cause: Precipitation of the inhibitor.

    • Solution: 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is likely to have low aqueous solubility. Visually inspect the wells for any precipitate. If observed, you may need to decrease the concentration range or slightly increase the final DMSO concentration (while ensuring it remains below 1% and is consistent across all wells).

  • Possible Cause: Inconsistent incubation times.

    • Solution: Use a multichannel pipette to add reagents to multiple wells simultaneously to ensure consistent reaction start times. Read the plate at consistent intervals.

Problem 3: The reaction in the control wells (no inhibitor) is too fast or too slow.

  • Possible Cause: Incorrect enzyme concentration.

    • Solution: Adjust the concentration of the tyrosinase solution. If the reaction is too fast, dilute the enzyme. If it is too slow, increase the enzyme concentration.

  • Possible Cause: Substrate degradation.

    • Solution: L-DOPA can auto-oxidize. Always prepare the L-DOPA solution fresh before each experiment and protect it from light.

Tyrosinase Inhibition Signaling Pathway

tyrosinase_inhibition cluster_enzyme Tyrosinase Active Site (with Copper) cluster_reaction Melanin Synthesis Pathway ActiveSite Active Site Product Dopaquinone -> Melanin ActiveSite->Product Catalyzes Substrate L-Tyrosine / L-DOPA Substrate->ActiveSite Binds Inhibitor 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Inhibitor->ActiveSite Competitively Binds & Blocks Substrate

Caption: Competitive inhibition of the tyrosinase pathway.

References

Optimization

Technical Support Center: Overcoming Flavonoid Autofluorescence in Cell Imaging

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of flavonoid autofluorescence in cell imaging.

Frequently Asked Questions (FAQs)

Q1: What is flavonoid autofluorescence and why is it a problem?

A1: Autofluorescence is the natural emission of light by molecules like flavonoids when excited by a light source. This becomes problematic in fluorescence microscopy as it can obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio, poor image quality, and difficulty in interpreting data. Flavonoid autofluorescence is often broad, with excitation in the UV to blue range (355-488 nm) and emission in the green, yellow, and orange regions of the spectrum (350-550 nm).[1][2]

Q2: Which common flavonoids are known to be autofluorescent?

A2: Many flavonoids exhibit autofluorescence. Some of the most commonly studied autofluorescent flavonoids include quercetin, kaempferol, myricetin, isorhamnetin, and naringenin.[3][4][5] The intensity and spectral properties of their autofluorescence can be influenced by their molecular structure.[6]

Q3: Can I combine different methods to reduce autofluorescence?

A3: Yes, combining methods is often a highly effective strategy. For instance, you could use a far-red fluorophore along with a chemical quenching agent to dramatically improve your signal-to-noise ratio.[1] Another approach is to combine a chemical quencher with photobleaching.[7]

Q4: Are there alternatives to fluorescence microscopy for imaging flavonoids?

A4: While fluorescence microscopy is a powerful tool, other techniques can provide information on flavonoid localization without the issue of autofluorescence. These include methods like mass spectrometry imaging, though they may not be as widely accessible.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your cell imaging experiments involving flavonoids.

Problem 1: High background fluorescence is obscuring my signal.

  • Possible Cause: Strong autofluorescence from the flavonoid you are studying or from endogenous molecules within the cells. Aldehyde-based fixatives like formalin can also increase autofluorescence.[2][8]

  • Solutions:

    • Optimize Fluorophore Selection: Switch to fluorophores that emit in the red to far-red spectral region (620–750nm), as flavonoid autofluorescence is typically weaker in this range.[1]

    • Implement Chemical Quenching: Use chemical agents to reduce autofluorescence. Common quenchers include Sudan Black B (SBB) and commercial kits like TrueVIEW™.[1][9]

    • Employ Photobleaching: Before labeling, intentionally expose the sample to intense light to destroy autofluorescent molecules.[1][10]

    • Use Spectral Unmixing: If you have a confocal microscope with a spectral detector, this computational technique can separate the flavonoid's broad emission spectrum from your specific fluorophore's signal.[1][11][12][13]

Problem 2: My chemical quenching agent is not working effectively.

  • Possible Cause: The chosen quenching agent may not be effective for the specific type of autofluorescence in your sample, or the protocol may need optimization.

  • Solutions:

    • Try a Different Quenching Agent: Not all quenchers work equally well for all sources of autofluorescence. If Sodium Borohydride (NaBH₄) is ineffective, consider trying Sudan Black B or a commercial kit.[7]

    • Combine Quenching Methods: In some cases, a combination of methods, such as a chemical quencher followed by photobleaching, can be more effective.[7]

    • Optimize Incubation Time and Concentration: Adjust the concentration and incubation time of your quenching agent. A lower concentration or shorter incubation might be sufficient without affecting your probe's signal.[7]

Problem 3: The fluorescent signal from my probe is also being quenched.

  • Possible Cause: Some chemical quenching agents can also reduce the fluorescence of your specific probes.

  • Solutions:

    • Apply Quencher Before Staining: Whenever the protocol allows, perform the autofluorescence quenching step before incubating your sample with your fluorescent probes.[7]

    • Check Compatibility: Research the compatibility of your chosen quenching agent with your specific fluorophore. Some quenchers, like Sudan Black B, have a broad quenching spectrum.[7][8][9]

Decision Workflow for Mitigating Flavonoid Autofluorescence

G Decision Workflow for Mitigating Flavonoid Autofluorescence cluster_start Decision Workflow for Mitigating Flavonoid Autofluorescence cluster_methods Decision Workflow for Mitigating Flavonoid Autofluorescence cluster_outcomes Decision Workflow for Mitigating Flavonoid Autofluorescence cluster_combine Decision Workflow for Mitigating Flavonoid Autofluorescence start Start: Autofluorescence Obscures Signal fluorophore Optimize Fluorophore Selection (Switch to Red/Far-Red) start->fluorophore Is red/far-red detection possible? quenching Chemical Quenching (e.g., Sudan Black B) start->quenching No fluorophore->quenching No success Signal-to-Noise Improved fluorophore->success Yes photobleach Photobleaching quenching->photobleach No quenching->success Effective? spectral Spectral Unmixing photobleach->spectral No photobleach->success Effective? spectral->success Spectral detector available? fail Still High Background spectral->fail No combine Combine Methods (e.g., Far-Red Dye + Quenching) fail->combine combine->success

Caption: A decision workflow to guide researchers in selecting the appropriate mitigation strategy for flavonoid autofluorescence.

Quantitative Data Summary

Table 1: Spectral Properties of Common Autofluorescent Flavonoids
FlavonoidExcitation Range (nm)Emission Range (nm)Notes
Quercetin460-490~520Can accumulate in the nucleus.[4]
Kaempferol460-490~520Shows high fluorescence intensity.[3][4]
Myricetin460-490~520Blue-light induced green autofluorescence.[3][5]
Naringenin460-490~520Exhibits autofluorescence.[4]
Flavins/Flavonols~405-488500-545General range for this class of compounds.[3][5]
Table 2: Comparison of Autofluorescence Reduction Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For
Fluorophore Selection Avoids spectral overlap with flavonoid autofluorescence.Simple to implement; preserves sample integrity.May require new reagents; far-red imaging might need specialized equipment.[1]Experiments where red or far-red detection is feasible.
Chemical Quenching Chemically modifies fluorescent molecules to reduce their emission.[1]Can be effective for strong autofluorescence; compatible with most microscopes.Can sometimes reduce specific signal; requires protocol optimization.[1]Tissues with very high autofluorescence where other methods are insufficient.
Photobleaching Exposes the sample to intense light to destroy autofluorescent molecules before labeling.[1][10]Effective and does not require chemical treatment after fixation.[1]Can potentially damage the sample or target epitope; can be time-consuming.[1][14]Fixed samples where the target epitope is robust.
Spectral Unmixing Computationally separates the spectral signatures of the fluorophore and autofluorescence.[1][11][12][13]Highly specific; can remove autofluorescence signal precisely.Requires a confocal microscope with a spectral detector.[1]Complex samples with multiple overlapping fluorescent signals.

Experimental Protocols

Protocol 1: Sudan Black B (SBB) Treatment for Autofluorescence Quenching

This protocol is typically performed after the staining procedure.

  • Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.

  • Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Stir for 1-2 hours in the dark and then filter the solution.[7]

  • Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.[1][7]

  • Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS.[1]

  • Mounting: Mount the coverslip on the slide using an appropriate mounting medium.

Protocol 2: Spectral Unmixing Workflow

This workflow outlines the general steps for using spectral unmixing to separate flavonoid autofluorescence.

G Spectral Unmixing Workflow cluster_workflow Spectral Unmixing Workflow A 1. Prepare Samples: - Unstained Cells (Autofluorescence) - Single-Stained Controls - Fully Stained Experimental Sample B 2. Acquire Reference Spectra: Image each control sample using the spectral detector to get the emission spectrum for autofluorescence and each fluorophore. A->B C 3. Acquire Experimental Image: Image the fully stained sample across the desired emission range (Lambda Stack). B->C D 4. Perform Linear Unmixing: Use software to apply the reference spectra to the experimental image. The algorithm will separate the mixed signals pixel by pixel. C->D E 5. Generate Separated Images: The output will be separate channels for each fluorophore and for the autofluorescence. D->E

Caption: A step-by-step workflow for acquiring and processing data for spectral unmixing to isolate flavonoid autofluorescence.

Signaling Pathway Diagram

Flavonoids are known to modulate various signaling pathways. A key example is the Nrf2-KEAP1 pathway, which is central to the cellular antioxidant response.

Nrf2-KEAP1 Signaling Pathway Modulation by Flavonoids

G Nrf2-KEAP1 Signaling Pathway Modulation by Flavonoids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus flavonoids Flavonoids (e.g., Quercetin, Resveratrol) keap1_nrf2 KEAP1-Nrf2 Complex flavonoids->keap1_nrf2 Disrupts Interaction nrf2 Nrf2 keap1_nrf2->nrf2 Release ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination Leads to nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) are->genes

Caption: Flavonoids can disrupt the KEAP1-Nrf2 complex, leading to Nrf2 translocation to the nucleus and upregulation of antioxidant genes.[[“]][16][17][18][19]

References

Troubleshooting

Technical Support Center: Isolating Pure 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

Welcome to the technical support center for the isolation and purification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. This resource is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guide

This guide addresses specific challenges you may face during the isolation and purification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Question 1: I am observing co-elution or poor resolution of my target compound with other peaks during HPLC analysis. How can I improve the separation?

Answer:

Co-elution is a common challenge when isolating 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, especially from complex natural extracts like those from Morus alba (mulberry) fruits. The extract contains a variety of structurally similar prenylated flavonoids that can be difficult to separate.

Potential Co-eluting Impurities from Morus alba:

  • Other Prenylated Flavanones and Flavones: Kuwanon E, Kuwanon U, Kuwanon T, Kuwanon C, Morusin, and Cudraflavone B are structurally related and may have similar retention times.[1][2]

  • Flavonoid Glycosides: Compounds like Quercetin 3-O-rutinoside and Kaempferol 3-O-rutinoside are also present and can interfere with the separation.[3][4]

  • Chalcones: Chalcomoracin and other chalcones can be difficult to separate from flavanones.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Choice: Acetonitrile often provides better selectivity for flavonoids compared to methanol. Try switching your organic modifier or using a combination.

    • Acidic Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. It suppresses the ionization of the phenolic hydroxyl groups on the flavan (B184786) structure, leading to sharper peaks and improved resolution.

    • Gradient Elution: Employ a shallow gradient. A slow, gradual increase in the organic solvent concentration can significantly enhance the separation of closely eluting compounds.

  • Adjust Chromatographic Conditions:

    • Column Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve separation efficiency. Experiment with temperatures between 30-50°C.

    • Flow Rate: A lower flow rate can sometimes improve resolution, but be mindful of increased analysis time and potential band broadening.

  • Evaluate Your Stationary Phase:

    • Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can affect selectivity. If you continue to have issues, consider trying a C18 column from a different manufacturer or a different stationary phase chemistry altogether, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column.

Question 2: My peaks for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan are showing significant tailing. What is the cause and how can I fix it?

Answer:

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Suppress Silanol (B1196071) Interactions: The primary cause of tailing for flavonoids is the interaction of their hydroxyl groups with free silanol groups on the silica-based stationary phase.

    • Acidify the Mobile Phase: As mentioned previously, adding an acidic modifier like 0.1% formic acid to your mobile phase will protonate the silanol groups, minimizing these unwanted interactions and resulting in more symmetrical peaks.

  • Check for Column Contamination: Buildup of contaminants from previous injections can also lead to peak tailing.

    • Column Washing: Flush your column with a strong solvent, such as a high percentage of isopropanol (B130326) or a gradient from low to high organic phase, to remove any strongly retained compounds.

Question 3: The yield of pure 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is very low. How can I improve it?

Answer:

Low yield can be attributed to several factors, from the initial extraction to the final purification steps.

Troubleshooting Steps:

  • Optimize Extraction:

    • Extraction Time and Temperature: Prolonged extraction times at high temperatures can lead to the degradation of flavonoids. Monitor your extraction to find the optimal balance between yield and degradation. For example, in some flavonoid extractions, yields decrease after 2.5 hours of heating.

    • Solvent Choice: A mixture of ethanol (B145695) and water is commonly used for flavonoid extraction. The polarity of the solvent is critical for efficient extraction.

  • Prevent Compound Degradation:

    • pH Stability: Flavonoids can be unstable at neutral or alkaline pH. Acidic conditions are generally preferred during extraction and purification.

    • Temperature Sensitivity: Avoid excessive heat during solvent evaporation and other steps. Flavonoids can be sensitive to thermal degradation.

  • Refine Purification Strategy:

    • Multi-Step Purification: A single chromatographic step is often insufficient for achieving high purity. A common strategy is to use column chromatography with silica gel for initial fractionation, followed by preparative HPLC for final purification.

    • Fraction Collection: Collect smaller, more numerous fractions during chromatography to better isolate the target compound from its neighbors.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method to separate 2',4'-Dihydroxy-7-methoxy-8-prenylflavan?

A1: A good starting point would be a C18 column with a gradient elution.

Parameter Recommendation
Column C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with a lower percentage of B, and gradually increase to elute your compound. A shallow gradient is recommended.
Flow Rate 0.5-1.0 mL/min
Column Temperature 30-40°C
Detection UV, typically around 280 nm for flavanones

Q2: How can I confirm the identity of my purified compound as 2',4'-Dihydroxy-7-methoxy-8-prenylflavan?

A2: While HPLC with UV detection can provide a preliminary identification based on retention time and UV spectrum, it is not definitive. Mass spectrometry (MS) is essential for confirmation. Electrospray ionization (ESI) coupled with a high-resolution mass spectrometer (like Q-TOF or Orbitrap) will provide an accurate mass measurement to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can provide structural information. For complete structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is required.

Q3: Can I use normal-phase chromatography for the purification of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan?

A3: Yes, normal-phase chromatography using a silica gel column is a common first step in the purification process to fractionate the crude extract. A gradient of a non-polar solvent (like n-hexane) and a more polar solvent (like ethyl acetate) is typically used.

Experimental Protocols

Protocol 1: General Extraction of Prenylated Flavonoids from Morus alba Fruits

  • Sample Preparation: Air-dry the fruits and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in a chloroform (B151607) or an ethanol/water mixture (e.g., 70% ethanol).

    • Perform the extraction at room temperature or with gentle heating (e.g., 60°C) for a defined period (e.g., 2-4 hours), protecting the mixture from light.

  • Filtration and Concentration:

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

Protocol 2: Purification by Column Chromatography and Preparative HPLC

  • Initial Fractionation (Silica Gel Column Chromatography):

    • Adsorb the crude extract onto a small amount of silica gel.

    • Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., n-hexane).

    • Elute the column with a stepwise gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate (B1210297) in n-hexane.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing the target compound.

  • Final Purification (Preparative HPLC):

    • Combine the fractions enriched with 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and concentrate them.

    • Dissolve the enriched fraction in a suitable solvent (e.g., methanol).

    • Purify the compound using a preparative HPLC system with a C18 column and a water/acetonitrile mobile phase containing 0.1% formic acid.

    • Collect the peak corresponding to the target compound.

    • Evaporate the solvent to obtain the pure compound.

Visualizations

experimental_workflow start Morus alba Fruits extraction Extraction (e.g., 70% Ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate Gradient) crude_extract->column_chromatography fraction_collection Fraction Collection & Analysis (TLC/HPLC) column_chromatography->fraction_collection enriched_fraction Enriched Fraction fraction_collection->enriched_fraction prep_hplc Preparative HPLC (C18, Water/Acetonitrile Gradient + 0.1% Formic Acid) enriched_fraction->prep_hplc pure_compound Pure 2',4'-Dihydroxy-7-methoxy-8-prenylflavan prep_hplc->pure_compound

Caption: Experimental workflow for the isolation of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

troubleshooting_logic start Poor HPLC Separation co_elution Co-elution / Poor Resolution start->co_elution Issue peak_tailing Peak Tailing start->peak_tailing Issue optimize_mobile_phase Optimize Mobile Phase - Change organic solvent - Use shallow gradient - Add 0.1% Formic Acid co_elution->optimize_mobile_phase Solution acidify_mobile_phase Add 0.1% Formic Acid to Mobile Phase peak_tailing->acidify_mobile_phase Solution adjust_conditions Adjust HPLC Conditions - Increase temperature - Optimize flow rate optimize_mobile_phase->adjust_conditions If still unresolved change_column Change Stationary Phase (e.g., different C18 or PFP) adjust_conditions->change_column If still unresolved wash_column Wash Column with Strong Solvent acidify_mobile_phase->wash_column If tailing persists

Caption: Troubleshooting logic for common HPLC separation issues.

References

Optimization

Technical Support Center: Interpreting Complex NMR Spectra of Prenylated Flavans

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encou...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the NMR analysis of prenylated flavans.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of prenylated flavans often complex and difficult to interpret?

A: The complexity arises from several factors. The flavan (B184786) skeleton itself contains multiple chiral centers and numerous protons in similar chemical environments, leading to significant signal overlap, particularly in the aliphatic region of the ¹H NMR spectrum. The addition of a flexible prenyl group introduces more non-equivalent protons and carbons, further crowding the spectrum. Distinguishing the signals of the prenyl moiety from those of the flavan C-ring can be particularly challenging.[1]

Q2: My ¹H NMR spectrum shows severe signal overlap in the 1.5-3.0 ppm and 6.0-8.0 ppm regions. What can I do to resolve these signals?

A: Signal overlap is a common issue.[1][2][3] Here are several strategies to resolve overlapping signals:

  • Use a Higher Field Spectrometer: If available, acquiring spectra on a higher field instrument (e.g., 600 MHz or higher) will increase chemical shift dispersion, often resolving overlapping multiplets.

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or methanol-d₄) can induce differential shifts in proton resonances, potentially resolving the overlap.[2] Aromatic solvents like benzene-d₆ are particularly effective at resolving signals due to their anisotropic effects.

  • 2D NMR Techniques: Two-dimensional NMR is essential for resolving overlap. An HSQC experiment can disperse proton signals based on the chemical shift of the carbon they are attached to, effectively separating overlapping proton signals if their attached carbons have different shifts.[1] COSY and TOCSY experiments can then be used to trace proton-proton coupling networks even within crowded regions.

Q3: How can I definitively determine the attachment point of the prenyl group on the flavan skeleton?

A: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.[4] This experiment reveals correlations between protons and carbons that are two or three bonds apart (²J_CH and ³J_CH). To find the attachment point, look for key correlations between the protons of the prenyl group and the carbons of the flavan A-ring or B-ring.

For example, a correlation between the methylene (B1212753) protons of the prenyl group (H-1'') and a quaternary carbon in the aromatic region of the flavan skeleton (e.g., C-6, C-8, or C-3') provides unambiguous evidence of the connection point.[5][6]

Q4: The stereochemistry at the C-2/C-3 positions is ambiguous. How can I assign the relative configuration?

A: The relative stereochemistry of the flavan C-ring can be determined by examining the coupling constant between H-2 and H-3 (³J_H2,H3) in the ¹H NMR spectrum. Additionally, Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) is crucial. A NOESY experiment shows correlations between protons that are close in space.[7][8] For instance, observing a NOESY correlation between H-2 and a proton on the B-ring, or between H-4 and the prenyl group, can help establish their relative spatial arrangement and confirm the stereochemistry.[4][9][10]

Troubleshooting Guides

Problem 1: Broad or Disappearing Hydroxyl (-OH) Signals
  • Issue: Phenolic hydroxyl protons often appear as broad singlets or may not be observed at all due to chemical exchange with trace amounts of water in the NMR solvent.

  • Solution:

    • Dry the Sample and Solvent: Ensure your sample is thoroughly dry and use a freshly opened or properly stored deuterated solvent to minimize water content.

    • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake well, and re-acquire the ¹H NMR spectrum. Exchangeable protons like -OH and -NH will be replaced by deuterium, causing their signals to disappear.[2] This confirms their identity.

    • Low-Temperature NMR: In some cases, cooling the sample can slow down the exchange rate, resulting in sharper -OH signals.

Problem 2: Ambiguous Prenyl Group Placement between C-6 and C-8
  • Issue: HMBC correlations may not definitively distinguish between substitution at C-6 versus C-8 if other signals are ambiguous.

  • Solution:

    • Look for NOESY Correlations: The key is to find a through-space correlation. Irradiating the methylene protons of the prenyl group (H-1'') may show a NOE to the H-5 proton if the prenyl group is at C-6, or to the H-7 proton if it is at C-8 (depending on molecular conformation).

    • Analyze Chemical Shift Effects: Prenylation at C-6 or C-8 induces a downfield shift of 8-10 ppm on the corresponding carbon signal compared to the unsubstituted flavonoid.[11] While not definitive alone, this can support an assignment. The chemical shift of the hydrogen-bonded 5-OH proton is also affected differently by C-6 vs. C-8 prenylation, though this effect can be solvent-dependent.

Data Presentation: Typical NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the prenyl group attached to a flavan skeleton. Note that exact values can vary based on solvent, substitution, and conformation.

Table 1: Typical ¹H NMR Chemical Shifts (δ) for a Prenyl Group on a Flavan Skeleton

Proton Multiplicity Typical Chemical Shift (ppm) Notes
H-1'' (CH₂) Doublet 3.10 - 3.40 Coupled to the vinyl H-2''.
H-2'' (CH) Triplet 5.15 - 5.30 Olefinic proton.
H-4'' (CH₃) Singlet 1.60 - 1.80 One of the two gem-dimethyl protons.

| H-5'' (CH₃) | Singlet | 1.60 - 1.80 | The other gem-dimethyl proton. Often has a slightly different chemical shift from H-4''. |

Data synthesized from multiple sources.

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for a Prenyl Group on a Flavan Skeleton

Carbon Typical Chemical Shift (ppm) Notes
C-1'' (CH₂) 21.0 - 29.0 Methylene carbon attached to the flavan ring.
C-2'' (CH) 121.0 - 124.0 sp² olefinic carbon.
C-3'' (C) 131.0 - 134.0 Quaternary sp² olefinic carbon.
C-4'' (CH₃) 17.5 - 18.5 One of the two gem-dimethyl carbons.

| C-5'' (CH₃) | 25.5 - 26.5 | The other gem-dimethyl carbon. |

Data synthesized from multiple sources.

Experimental Protocols

Standard Workflow for Structure Elucidation

A systematic approach using a suite of NMR experiments is crucial for unambiguously determining the structure of a novel prenylated flavan.

  • 1D NMR Analysis:

    • ¹H NMR: Acquire a standard proton spectrum. This provides initial information on the number of different proton environments, their integrations (relative number of protons), and coupling patterns (which protons are adjacent).

    • ¹³C NMR & DEPT: Acquire a proton-decoupled ¹³C spectrum to determine the number of carbon signals. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D Homonuclear Correlation:

    • ¹H-¹H COSY: Run a Correlation Spectroscopy experiment to establish proton-proton coupling networks.[1] This is essential for tracing the connectivity within the flavan rings and the prenyl side chain separately.

  • 2D Heteronuclear One-Bond Correlation:

    • HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum.[1] This experiment correlates each proton to its directly attached carbon, providing a definitive link between the ¹H and ¹³C assignments. It is also excellent for resolving overlapping proton signals.

  • 2D Heteronuclear Long-Range Correlation:

    • HMBC: Run a Heteronuclear Multiple Bond Correlation experiment. This is the key step for connecting the fragments identified from COSY and HSQC.[4] Focus on correlations from protons to quaternary carbons to establish the overall carbon skeleton and the precise location of the prenyl group.

  • Stereochemistry and Conformation Analysis:

    • NOESY/ROESY: Acquire a Nuclear Overhauser Effect spectrum to identify protons that are close to each other in space (< 5 Å).[7][8] This is critical for determining the relative stereochemistry of the flavan C-ring and for confirming the position of the prenyl group relative to adjacent protons on the flavan core.

Visualizations

experimental_workflow cluster_1d 1. 1D NMR Analysis cluster_2d_connect 2. Connectivity Analysis cluster_3d 3. 3D Structure cluster_final 4. Final Structure H1 ¹H NMR (Proton Environments, Integration, Coupling) COSY ¹H-¹H COSY (H-H Spin Systems) H1->COSY C13 ¹³C & DEPT (Carbon Count & Type) HSQC ¹H-¹³C HSQC (Direct C-H Bonds) C13->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC NOESY NOESY / ROESY (Through-Space Correlations, Stereochemistry) HMBC->NOESY Structure Structure Elucidation NOESY->Structure

Caption: A standard experimental workflow for NMR-based structure elucidation.

hmbc_logic H1_prenyl Prenyl H-1'' Protons (δ ≈ 3.2 ppm) HMBC_Observed HMBC Correlation Observed? H1_prenyl->HMBC_Observed Test for ³J correlation to... Flavan_Ring Flavan A-Ring Carbons C6 C-6 C7 C-7 No_Conclusion Conclusion: Prenyl group is attached to C-6 C6->No_Conclusion C8 C-8 C5 C-5 Conclusion Conclusion: Prenyl group is attached to C-8 C8->Conclusion HMBC_Observed->C6 No, test next position HMBC_Observed->C8 Yes

Caption: Logic for using HMBC to determine prenyl attachment at C-8.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Tyrosinase Inhibitory Activity: 2',4'-Dihydroxy-7-methoxy-8-prenylflavan vs. Kojic Acid

In the quest for potent and safe skin lightening agents and treatments for hyperpigmentation, researchers are increasingly turning to natural compounds. This guide provides a detailed comparison of the tyrosinase inhibit...

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for potent and safe skin lightening agents and treatments for hyperpigmentation, researchers are increasingly turning to natural compounds. This guide provides a detailed comparison of the tyrosinase inhibitory activity of the flavonoid 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, also known as Neorauflavane (B8221041), and the well-established inhibitor, kojic acid. This analysis is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their relative potencies supported by experimental data.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of a compound against an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

Experimental data reveals a significant difference in the tyrosinase inhibitory potency between 2',4'-Dihydroxy-7-methoxy-8-prenylflavan (Neorauflavane) and kojic acid. Neorauflavane has demonstrated remarkably potent inhibition of tyrosinase, particularly against its monophenolase activity.[1]

CompoundTyrosinase ActivityIC50 ValueRelative Potency vs. Kojic Acid
2',4'-Dihydroxy-7-methoxy-8-prenylflavan (Neorauflavane)Monophenolase30 nM~400-fold more potent
Diphenolase500 nM-
Kojic AcidMonophenolase~12 µMStandard

Note: The IC50 value for kojic acid can vary depending on the experimental conditions. The value presented here is based on the comparative study with Neorauflavane.[1]

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a generalized protocol for determining the tyrosinase inhibitory activity of a compound, based on common methodologies.[2]

Materials:

  • Mushroom Tyrosinase

  • L-tyrosine (substrate for monophenolase activity)

  • L-DOPA (substrate for diphenolase activity)

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

  • Test compound (2',4'-Dihydroxy-7-methoxy-8-prenylflavan)

  • Positive control (Kojic Acid)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000-2000 U/mL.

    • Prepare a stock solution of L-tyrosine (e.g., 2 mM) or L-DOPA (e.g., 5 mM) in phosphate buffer.

    • Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with phosphate buffer to obtain a range of concentrations for IC50 determination.

  • Assay in 96-well Plate:

    • Add 20 µL of various concentrations of the test compound or kojic acid solution to the wells.

    • Add 140 µL of the L-tyrosine or L-DOPA solution.

    • Add 20 µL of the mushroom tyrosinase solution to initiate the reaction.

    • A control well should contain the buffer instead of the inhibitor.

  • Incubation and Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

    • Measure the absorbance of the formed dopachrome (B613829) at a wavelength of approximately 475-492 nm using a microplate reader.

  • Calculation of Inhibition and IC50:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Methodologies

To better understand the experimental process and the underlying biochemical mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_measurement Data Acquisition cluster_analysis Data Analysis prep_tyrosinase Prepare Tyrosinase Solution add_tyrosinase Add Tyrosinase (Initiate Reaction) prep_tyrosinase->add_tyrosinase prep_substrate Prepare Substrate (L-tyrosine/L-DOPA) add_substrate Add Substrate prep_substrate->add_substrate prep_inhibitor Prepare Inhibitor Dilutions (Test Compound & Kojic Acid) add_inhibitor Add Inhibitor prep_inhibitor->add_inhibitor incubate Incubate at 37°C add_tyrosinase->incubate read_absorbance Read Absorbance (~475 nm) incubate->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Experimental workflow for the tyrosinase inhibition assay.

tyrosinase_inhibition cluster_pathway Melanin (B1238610) Biosynthesis Pathway cluster_inhibition Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase) Melanin Melanin Dopaquinone->Melanin ... Tyrosinase Tyrosinase Active Site (Cu2+) Inhibitor Inhibitor (e.g., Flavonoid, Kojic Acid) Inhibitor->Tyrosinase Chelates Copper Ions

Caption: Simplified pathway of tyrosinase inhibition.

Mechanism of Inhibition

Both 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and kojic acid are believed to exert their inhibitory effects by interacting with the active site of the tyrosinase enzyme. Tyrosinase contains copper ions that are essential for its catalytic activity. These inhibitors can chelate or bind to these copper ions, thereby preventing the substrate (L-tyrosine or L-DOPA) from accessing the active site and being converted into melanin precursors.[3] The competitive nature of inhibition by Neorauflavane further supports this mechanism of action.[1][2][4]

Conclusion

Based on the available data, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan (Neorauflavane) is a significantly more potent inhibitor of tyrosinase than kojic acid, with an IC50 value in the nanomolar range for monophenolase activity.[1] This suggests its potential as a highly effective agent for applications requiring the modulation of melanin production. Further research, including in vivo studies and safety profiling, is warranted to fully explore its therapeutic and cosmetic potential.

References

Comparative

The Pivotal Role of the Prenyl Group: A Comparative Guide to the Structure-Activity Relationship of Flavonoids from Morus alba

For Immediate Release A deep dive into the chemical architecture of prenylated flavonoids from the white mulberry (Morus alba) reveals a fascinating correlation between their structure and biological function. These natu...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the chemical architecture of prenylated flavonoids from the white mulberry (Morus alba) reveals a fascinating correlation between their structure and biological function. These natural compounds, characterized by the addition of prenyl side chains to a basic flavonoid skeleton, exhibit a wide range of pharmacological activities, including anticancer, enzyme inhibitory, anti-inflammatory, and antibacterial effects. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data, to aid researchers and drug development professionals in harnessing their therapeutic potential.

The presence, number, and position of lipophilic prenyl groups are critical determinants of a flavonoid's bioactivity. This structural modification generally enhances the molecule's affinity for biological membranes and target proteins, leading to improved pharmacological effects compared to their non-prenylated counterparts.

Comparative Analysis of Biological Activities

The following tables summarize the quantitative data on the biological activities of various prenylated flavonoids isolated from Morus alba, highlighting the structural nuances that dictate their potency.

Table 1: Anticancer and Cytotoxic Activity

The cytotoxic effects of these flavonoids are often linked to the induction of apoptosis and cell cycle arrest. Morusin (B207952), for instance, has been shown to be particularly potent against various cancer cell lines.

CompoundCancer Cell LineActivity (IC₅₀ in µM)Reference
MorusinHeLa (Cervical Carcinoma)0.64[1][2]
Kuwanon SHeLa (Cervical Carcinoma)1.64 ± 0.21[2]
CyclomulberrinHeLa (Cervical Carcinoma)3.69 ± 0.86[2]
Benzokuwanon EHGC27 (Gastric Cancer)10.24 ± 0.89[3]
Albanol BHGC27 (Gastric Cancer)6.08 ± 0.34[3]
MorusinolHGC27 (Gastric Cancer)28.94 ± 0.72[3][4]

SAR Insights: The high cytotoxicity of morusin suggests that the specific arrangement of its prenyl and hydroxyl groups is highly favorable for anticancer activity. The number and cyclization of prenyl side chains appear to significantly influence potency.[5]

Table 2: Enzyme Inhibitory Activity

Prenylated flavonoids from Morus alba are notable inhibitors of various enzymes, playing potential roles in managing conditions like diabetes and inflammatory diseases.

CompoundTarget EnzymeActivity (IC₅₀ in µM)Reference
(+)-CyclomorusinPhosphodiesterase-4 (PDE4)0.0054
Kuwanon Gα-Glucosidase3.83 x 10⁻⁵ mol/L[6]
Sanggenone Dα-Glucosidase4.51 x 10⁻⁵ mol/L[6]
Morusinα-Glucosidase3.19 ± 2.10
Chalcomoracinα-Glucosidase2.59 ± 0.24
Moracin Nα-Glucosidase2.76 ± 0.35

SAR Insights: For α-glucosidase inhibition, the presence of hydroxyl groups on the flavonoid skeleton is crucial for activity.[7] In PDE4 inhibition, the presence of prenyl groups at specific positions (C-3 and/or C-8) and a 2H-pyran ring are key for high potency.

Table 3: Antibacterial Activity against MRSA

Several prenylated flavonoids demonstrate significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern.

CompoundMRSA Strain(s)Activity (MIC in µg/mL)Reference
Kuwanon EATCC 33591, ATCC 433004-8[8]
Kuwanon UATCC 33591, ATCC 433004-8
Kuwanon TATCC 33591, ATCC 433002-8
Kuwanon CATCC 33591, ATCC 433002-8
MorusinATCC 33591, ATCC 433002-8[8]

SAR Insights: The anti-MRSA activity is strongly influenced by lipophilicity conferred by the prenyl groups, which facilitates interaction with the bacterial membrane.[9] The number of prenyl groups (diprenylated vs. monoprenylated) and their cyclization can modulate the antibacterial potency. For example, the cyclization of the C-8 prenyl group in morusin may slightly decrease its activity compared to the free prenyl group in kuwanon C.[8]

Key Signaling Pathways and Mechanisms of Action

The biological effects of these flavonoids are underpinned by their ability to modulate critical cellular signaling pathways.

Anti-inflammatory Action via NF-κB Inhibition

Many prenylated flavonoids exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa B) signaling pathway.[10][11] Under inflammatory conditions, the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Prenylated flavonoids can interfere with this cascade, preventing NF-κB activation.

Caption: NF-κB inhibition by Morus alba prenylated flavonoids.

Antioxidant and Neuroprotective Effects via Nrf2 Activation

The neuroprotective and antioxidant properties are often mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[12][13] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_inactive Nrf2 Keap1 Keap1 Nrf2_inactive->Keap1 Bound Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Dissociation Proteasome Proteasome Degradation Keap1->Proteasome Ub sMaf sMaf Nrf2_active->sMaf Translocation ARE ARE (Antioxidant Response Element) Nrf2_active->ARE sMaf->ARE Transcription Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Transcription Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inactivates Flavonoids Prenylated Flavonoids (from Morus alba) Flavonoids->Keap1 Inactivates

Caption: Nrf2 pathway activation by Morus alba prenylated flavonoids.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key assays used to evaluate the bioactivities of these flavonoids.

Cytotoxicity Evaluation: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[14][15][16][17]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test flavonoid dissolved in the culture medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined by plotting viability against compound concentration.

Enzyme Inhibition: α-Glucosidase Assay

This assay is used to screen for potential anti-diabetic agents by measuring the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion.[18][19][20]

  • Reagent Preparation: Prepare a solution of α-glucosidase (from Saccharomyces cerevisiae) in a phosphate (B84403) buffer (e.g., 100 mM, pH 6.8) and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Reaction Mixture: In a 96-well plate, add 50 µL of the test flavonoid solution at various concentrations.

  • Enzyme Addition: Add 100 µL of the α-glucosidase solution to each well and incubate at 25°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the pNPG solution to each well.

  • Incubation and Reading: Incubate the plate at 25°C for 5 minutes. Measure the absorbance at 405 nm at regular intervals using a microplate reader. The absorbance corresponds to the amount of p-nitrophenol released by the enzymatic reaction.

  • Data Analysis: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Acarbose is typically used as a positive control. The IC₅₀ value is determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants to assess the anti-inflammatory potential of compounds in cells like LPS-stimulated macrophages.[21][22][23][24]

  • Cell Culture and Stimulation: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours. Then, stimulate inflammation by adding lipopolysaccharide (LPS, e.g., 1 µg/mL). Include untreated and LPS-only controls. Incubate for 24 hours.

  • Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample in a new 96-well plate.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

  • Incubation and Reading: Incubate for another 5-10 minutes at room temperature. The formation of a purple azo dye indicates the presence of nitrite. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition is determined by comparing the nitrite levels in flavonoid-treated wells to the LPS-only control.

Conclusion

The prenylated flavonoids from Morus alba represent a rich source of bioactive compounds with significant therapeutic potential. The structure-activity relationship data clearly indicate that the prenyl moiety is a key feature for enhancing biological effects, including anticancer, enzyme inhibitory, and antibacterial activities. A deeper understanding of these relationships, facilitated by standardized experimental protocols, will pave the way for the rational design and development of novel, potent therapeutic agents derived from this valuable natural source.

References

Validation

A Comparative Analysis of the Antioxidant Activity of Flavonoids from Morus Species

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Morus Flavonoids as Potent Antioxidants The genus Morus, commonly known as mulberry, is a rich source of various flavonoids that...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Morus Flavonoids as Potent Antioxidants

The genus Morus, commonly known as mulberry, is a rich source of various flavonoids that have garnered significant attention for their potent antioxidant properties. These compounds play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide provides a comparative analysis of the antioxidant activity of different flavonoids isolated from Morus species, supported by experimental data, detailed protocols, and an overview of the underlying molecular mechanisms.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for comparison; a lower IC50 value indicates a higher antioxidant activity. The following table summarizes the reported antioxidant activities of several flavonoids isolated from Morus species.

FlavonoidMorus Species SourceAssayIC50 (µg/mL)Reference
MorinMorus alba (Root Bark)DPPH Radical Scavenging>100
MorinMorus alba (Root Bark)ABTS Radical Scavenging71.0
MorusinMorus alba (Root Bark)DPPH Radical Scavenging>100
MorusinMorus alba (Root Bark)ABTS Radical Scavenging>100
Mulberrofuran BMorus alba (Roots)DPPH Radical Scavenging843.87 µM
Mulberrofuran BMorus alba (Roots)ABTS Radical Scavenging95.74 µM
QuercetinMorus alba (Leaves)DPPH Radical ScavengingSignificant radical scavenging effect noted, but IC50 not specified.[1]
Quercetin-3-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosideMorus alba (Leaves)DPPH Radical ScavengingSignificant radical scavenging effect noted, but IC50 not specified.[1]

Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are methodologies for flavonoid extraction and antioxidant activity determination.

Extraction and Isolation of Flavonoids from Morus Species

a) Extraction from Morus nigra (Ultrasonic-assisted) [2]

  • Defatting: The dried and powdered plant material (e.g., 50 g) is first defatted by refluxing with petroleum ether (500 mL) twice at 50°C for 3 hours in a Soxhlet extractor.

  • Extraction: The defatted residue is then extracted twice with 95% ethanol (B145695) (500 mL) for 30 minutes using an ultrasonic bath.

  • Concentration: The resulting ethanol extracts are combined and concentrated using a rotary evaporator.

  • Drying: The concentrated extract is dried in an oven to yield the crude flavonoid extract.

  • Purification (Optional): Further purification of individual flavonoids can be achieved using chromatographic techniques such as column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC).[3]

b) Extraction from Morus alba Root Bark [4]

  • Solvent Extraction: The powdered root bark is subjected to solvent extraction, followed by solvent fractionation.

  • Chromatography: The fractions are then subjected to repeated open column chromatography using silica gel, ODS (octadecylsilane), and Sephadex LH-20 resins to isolate individual flavonoids.

In Vitro Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [5][6]

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 2.4 mg in 100 mL methanol) is prepared. The working solution is then prepared by diluting the stock solution with methanol (B129727) to obtain an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: A small volume of the test sample (e.g., 5 µL of the flavonoid solution at various concentrations) is added to a larger volume of the methanolic DPPH solution (e.g., 3.995 mL).

  • Incubation: The mixture is shaken vigorously and incubated for 30 minutes at room temperature in the dark.

  • Measurement: The absorbance of the reaction mixture is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture with the sample. The IC50 value is determined from a plot of inhibition percentage against the concentration of the flavonoid.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay [5][7]

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS stock solution (7 mM in water) is mixed with potassium persulfate solution (2.45 mM) in equal quantities and allowed to react for 12-16 hours at room temperature in the dark.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with methanol or a suitable buffer to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Reaction Mixture: A small aliquot of the test sample (e.g., 1 mL of the flavonoid solution at various concentrations) is allowed to react with the ABTS•+ working solution (e.g., 1 mL).

  • Incubation and Measurement: The absorbance is measured at 734 nm after a specific incubation time (e.g., 7 minutes).

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is then determined.

Molecular Mechanisms of Antioxidant Action: The Nrf2-ARE Signaling Pathway

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[8][9]

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant genes, initiating their transcription.[8][10] This leads to an increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Keap1_mod Keap1 (Conformational Change) Nrf2_Keap1->Keap1_mod Dissociation Flavonoids Morus Flavonoids (e.g., Quercetin, Morin) Flavonoids->Keap1_mod ROS Oxidative Stress (ROS) ROS->Keap1_mod Nrf2_free Nrf2 (Free) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GSTs) ARE->Antioxidant_Genes Initiates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

Caption: Activation of the Nrf2-ARE antioxidant signaling pathway by Morus flavonoids.

References

Comparative

A Comparative Guide to the Anti-inflammatory Effects of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan in Animal Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the anti-inflammatory properties of the prenylated flavan, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, benchmark...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of the prenylated flavan, 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, benchmarked against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is based on the widely used carrageenan-induced paw edema animal model, a standard for acute inflammation studies. Due to the limited availability of direct in vivo data for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, this guide utilizes data from a closely related structural analog, 2',4'-Dihydroxyflavone, to provide a preliminary assessment of its potential efficacy.

Quantitative Data Summary

The following table summarizes the percentage inhibition of paw edema by 2',4'-Dihydroxyflavone and Indomethacin in a carrageenan-induced rat model. This data allows for a direct comparison of their anti-inflammatory potency.

CompoundDose (mg/kg)Time Post-Carrageenan (hours)Paw Edema Inhibition (%)
2',4'-Dihydroxyflavone503~88%
Indomethacin103~71.1% - 91.1%[1][2]
Indomethacin25391.1%[1]

Note: The data for 2',4'-Dihydroxyflavone is based on studies of a structural analog and should be interpreted as an estimation of the potential activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Experimental Protocols

The following is a detailed methodology for the carrageenan-induced paw edema model, a standard preclinical assay for evaluating the anti-inflammatory activity of novel compounds.

Animal Model: Male Wistar rats (150-200g) are typically used for this model. Animals are housed under standard laboratory conditions with free access to food and water.

Induction of Inflammation:

  • A sub-plantar injection of 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is administered into the right hind paw of the rats to induce localized edema.[3][4][5]

  • The paw volume is measured immediately before carrageenan injection and at specified intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection using a plethysmometer.[1][3][6]

Drug Administration:

  • The test compound (2',4'-Dihydroxy-7-methoxy-8-prenylflavan or its analog) and the standard drug (Indomethacin) are typically administered orally or intraperitoneally.

  • The compounds are usually administered 30 to 60 minutes before the carrageenan injection to allow for absorption.[7]

  • A control group receives the vehicle (the solvent used to dissolve the compounds) only.

Measurement of Anti-inflammatory Activity:

  • The degree of paw edema is calculated as the increase in paw volume at each time point compared to the initial volume.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

    • Vc = Average increase in paw volume in the control group

    • Vt = Average increase in paw volume in the treated group

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of flavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The diagrams below illustrate the putative mechanism of action and the experimental workflow.

G Putative Anti-inflammatory Mechanism of Prenylated Flavans cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Cellular Activation cluster_2 Intracellular Signaling Cascades cluster_3 Pro-inflammatory Gene Expression cluster_4 Inhibitory Action of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Stimulus Inflammatory Stimulus TLR Toll-like Receptor Stimulus->TLR activates Macrophage Macrophage/ Immune Cell MAPK MAPK Pathway (p38, JNK, ERK) Macrophage->MAPK activates IKK IKK Macrophage->IKK activates TLR->Macrophage on Nucleus Nucleus MAPK->Nucleus activates transcription factors in NFkB NF-κB Pathway IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases p65_p50->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces expression of COX2 COX-2 Nucleus->COX2 induces expression of iNOS iNOS Nucleus->iNOS induces expression of Flavan 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Flavan->MAPK inhibits Flavan->IKK inhibits

Caption: Putative anti-inflammatory signaling pathways modulated by prenylated flavans.

G Experimental Workflow for Carrageenan-Induced Paw Edema Model start Start: Acclimatize Rats grouping Divide into Control and Treatment Groups start->grouping drug_admin Administer Test Compound/ Indomethacin/Vehicle grouping->drug_admin carrageenan Induce Inflammation: Sub-plantar Carrageenan Injection drug_admin->carrageenan measurement Measure Paw Volume at Regular Intervals (0-5h) carrageenan->measurement calculation Calculate % Inhibition of Edema measurement->calculation analysis Statistical Analysis and Comparison calculation->analysis end End: Evaluate Anti-inflammatory Efficacy analysis->end

References

Validation

A Comparative Guide to the In Vivo Efficacy of Skin Whitening Agents: Evaluating 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and Alternatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the skin whitening efficacy of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, alongside established alternatives, K...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the skin whitening efficacy of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, alongside established alternatives, Kojic Acid and Arbutin (B1665170). The content is structured to facilitate objective comparison through experimental data, detailed protocols, and visual representations of molecular pathways.

Disclaimer: No direct in vivo efficacy studies for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan as a skin whitening agent were identified in the available literature. This guide presents in vitro data for a structurally analogous compound, (2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan, to provide a preliminary assessment of its potential. This information should be interpreted with caution, and further research is required to validate these findings in vivo for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Comparative Efficacy Data

The following tables summarize the available quantitative data for the evaluated compounds, focusing on their inhibitory effects on tyrosinase, the key enzyme in melanogenesis, and their performance in in vivo studies.

Table 1: In Vitro Mushroom Tyrosinase Inhibition

CompoundIC50 (µM)Reference
(2S)-2',4'-Dihydroxy-7-methoxy-8-methylflavan8.6 ± 0.8[1]
Kojic Acid1.363 - 30.6[2]
Arbutin (β-arbutin)~112.2[1]

IC50: The half-maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency.

Table 2: In Vivo Efficacy of Comparator Agents

AgentStudy TypeConcentrationDurationKey FindingsReference(s)
Kojic Acid Clinical Trial (Human)1.0%12 weeksEffective in treating hyperpigmentary conditions such as freckles, age spots, and melasma.[3]
Clinical Trial (Human)Combination with glycolic acid12 weeksDemonstrated parity in efficacy with 4% hydroquinone (B1673460) for treating facial dyschromia.[4]
Zebrafish Model20 mM-Significantly reduced melanin (B1238610) content in a dose-dependent manner.[5]
Arbutin Clinical Trial (Human)5%4 weeksShowed significant diminution of pigmentation compared to an inactive control.[6]
Clinical Trial (Human)1% (α-arbutin)1 monthResulted in a faster and more pronounced skin lightening effect compared to other single components.[7]
Animal Study (Brownish Guinea Pig)--Abrogated α-MSH-induced hyperpigmentation in skin tissues.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate critical evaluation of the cited data.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common preliminary screening method to assess the potential of a compound to inhibit melanogenesis by targeting the tyrosinase enzyme.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, which is a precursor for melanin. The formation of dopachrome (B613829), an intermediate in the melanin synthesis pathway, can be monitored spectrophotometrically at approximately 475-492 nm. The reduction in the rate of dopachrome formation in the presence of a test compound indicates tyrosinase inhibition.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-Tyrosine or L-DOPA (substrate)

  • Phosphate (B84403) buffer (e.g., 50-100 mM, pH 6.5-6.8)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing phosphate buffer and the test compound at various concentrations.

  • Add the mushroom tyrosinase solution to each well and pre-incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25-37°C).

  • Initiate the enzymatic reaction by adding the substrate solution (L-Tyrosine or L-DOPA) to all wells.

  • Immediately measure the absorbance at 475-492 nm at regular intervals for a set duration.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the reaction without the inhibitor, and A_sample is the absorbance of the reaction with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Zebrafish Model for Skin Whitening Evaluation

The zebrafish model offers a rapid and effective platform for the in vivo assessment of skin whitening agents due to its genetic similarity to humans in terms of pigmentation pathways and the external development of transparent embryos.

Principle: The effect of a test compound on melanogenesis can be visually and quantitatively assessed by observing the pigmentation of zebrafish embryos. A reduction in melanin content in treated embryos compared to a control group indicates a skin whitening effect.

Materials:

  • Wild-type zebrafish embryos

  • Embryo medium (e.g., E3 medium)

  • Test compound

  • Positive control (e.g., Phenylthiourea (PTU) or Kojic Acid)

  • Stereomicroscope with a camera

  • Image analysis software

Procedure:

  • Collect newly fertilized zebrafish embryos and maintain them in embryo medium at a controlled temperature (e.g., 28.5°C).

  • At a specific developmental stage (e.g., 9-10 hours post-fertilization), transfer the embryos to a multi-well plate.

  • Expose the embryos to different concentrations of the test compound dissolved in the embryo medium. Include a vehicle control group and a positive control group.

  • Incubate the embryos for a defined period (e.g., up to 48-72 hours post-fertilization).

  • At the end of the exposure period, anesthetize the embryos and capture images of their dorsal side using a stereomicroscope.

  • Quantify the pigmented area or melanin content using image analysis software.

  • Assess for any signs of toxicity or developmental abnormalities.

  • Compare the melanin content of the treated groups to the control group to determine the depigmenting efficacy.

Human Clinical Trial for Skin Whitening Agents

Human clinical trials are the gold standard for evaluating the efficacy and safety of skin whitening agents.

Principle: The efficacy of a topical skin whitening product is assessed by measuring changes in skin pigmentation over a defined period of use in human volunteers with hyperpigmentation conditions.

Study Design:

  • Participants: Healthy adult volunteers with specific hyperpigmentation concerns (e.g., melasma, age spots, post-inflammatory hyperpigmentation).

  • Design: Typically a randomized, double-blind, placebo-controlled, or split-face study.

  • Intervention: Application of the test product containing the active ingredient at a specified concentration and a placebo or vehicle control to designated areas of the skin (usually the face) for a set duration (e.g., 8-12 weeks).

  • Assessments:

    • Instrumental Measurement:

      • Mexameter®/Chromameter: Measures the melanin index and erythema index of the skin.

      • Digital Photography: Standardized photographs are taken at baseline and at various follow-up points.

    • Investigator Assessment: A dermatologist or trained evaluator assesses the degree of pigmentation using a standardized scale.

    • Participant Self-Assessment: Participants provide their own evaluation of the product's efficacy and tolerability.

  • Data Analysis: Statistical analysis is performed to compare the changes in pigmentation parameters between the active treatment group and the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways involved in melanogenesis is crucial for the targeted development of skin whitening agents.

Melanogenesis Signaling Pathway

The production of melanin is a complex process regulated by various signaling cascades. The binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R) on melanocytes is a key initiating step. This triggers a cascade involving cyclic AMP (cAMP) and protein kinase A (PKA), which ultimately leads to the phosphorylation of the CREB transcription factor. Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of key enzymes involved in melanin synthesis, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF_gene MITF Gene pCREB->MITF_gene Promotes Transcription MITF MITF MITF_gene->MITF Translated to TYR_gene TYR Gene MITF->TYR_gene Activates Transcription TRP1_gene TRP-1 Gene MITF->TRP1_gene Activates Transcription TRP2_gene TRP-2 Gene MITF->TRP2_gene Activates Transcription TYR Tyrosinase TYR_gene->TYR TRP-1 TRP-1 TRP1_gene->TRP-1 TRP-2 TRP-2 TRP2_gene->TRP-2 Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA TYR Dopaquinone Dopaquinone L-DOPA->Dopaquinone TYR Melanin Melanin Dopaquinone->Melanin TRP-1, TRP-2 Experimental_Workflow_Tyrosinase_Inhibition cluster_preparation Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - Substrate (L-Tyrosine/L-DOPA) - Test Compounds Plate Prepare 96-well Plate Reagents->Plate Add_Buffer Add Buffer and Test Compound Plate->Add_Buffer Add_Enzyme Add Tyrosinase (Pre-incubate) Add_Buffer->Add_Enzyme Add_Substrate Add Substrate (Initiate Reaction) Add_Enzyme->Add_Substrate Spectrophotometer Measure Absorbance (475-492 nm) Add_Substrate->Spectrophotometer Calculation Calculate % Inhibition Spectrophotometer->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Comparative

comparing the antimicrobial spectrum of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan with other natural compounds

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural div...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new antimicrobial leads. This guide provides a comparative analysis of the antimicrobial spectrum of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, a prenylated flavonoid, with other well-characterized natural antimicrobial compounds from different chemical classes. Due to the limited direct experimental data on 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, this comparison includes data from structurally similar prenylated flavonoids isolated from Morus alba to provide valuable insights into its potential antimicrobial profile.

Quantitative Antimicrobial Spectrum Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of selected natural compounds against a panel of clinically relevant microorganisms. Lower MIC and MBC values indicate greater antimicrobial potency.

Natural Compound ClassCompound NameTest OrganismMIC (µg/mL)MBC (µg/mL)Reference
Prenylated Flavonoid Kuwanon EStaphylococcus aureus (MRSA)2 - 84 - 16[1]
Kuwanon UStaphylococcus aureus (MRSA)2 - 84 - 16[1]
Kuwanon TStaphylococcus aureus (MRSA)2 - 84 - 16[1]
Kuwanon CStaphylococcus aureus (MRSA)2 - 84 - 16[1]
MorusinStaphylococcus aureus (MRSA)2 - 84 - 16[1]
Flavonol Quercetin (B1663063)Staphylococcus aureus (MSSA)250-[2][3]
Staphylococcus aureus (MRSA)176 - 500-[2][3][4]
Escherichia coli158-[4]
Alkaloid Berberine (B55584)Staphylococcus aureus (MRSA)64 - 256>256[5]
Candida albicans10 - 160-[6][7][8]
Terpenoid Terpinen-4-olPseudomonas aeruginosa1250 - 2500-[9][10]
Staphylococcus aureus (MRSA)--[11]

Note: The antimicrobial activity of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is inferred from the data on structurally similar prenylated flavonoids (Kuwanon E, U, T, C, and Morusin) isolated from Morus alba.[1]

Experimental Protocols

The determination of the antimicrobial spectrum of natural compounds relies on standardized in vitro susceptibility testing methods. The most common of these are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Protocol: Broth Microdilution Method (based on CLSI guidelines)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The natural compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive (microorganism and broth, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism. It is determined as an extension of the MIC test.

Protocol: MBC Determination

  • Subculturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) from each well showing no visible growth (i.e., at and above the MIC) is subcultured onto an appropriate agar (B569324) medium that does not contain the test compound.

  • Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

  • Reading of Results: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., no or negligible colony growth on the agar plate).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in determining the antimicrobial spectrum of a natural compound.

Antimicrobial_Spectrum_Workflow Workflow for Determining Antimicrobial Spectrum cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Perform Serial Dilution of Natural Compound serial_dilution->inoculation incubation_mic Incubate Plate inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from Wells (at and above MIC) read_mic->subculture Proceed if MIC is determined incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Determine MBC (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Discussion and Conclusion

This comparative guide highlights the potential of prenylated flavonoids as a promising class of antimicrobial agents. The data on Kuwanon E, U, T, C, and Morusin from Morus alba suggest that these compounds exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values in the low microgram per milliliter range.[1] This positions them favorably when compared to the flavonol quercetin, which generally displays higher MIC values against S. aureus.[2][3][4]

The alkaloid berberine demonstrates a broad spectrum of activity, inhibiting both bacteria and fungi, although its potency against MRSA appears to be lower than that of the prenylated flavonoids.[5] Terpenoids, represented here by terpinen-4-ol, the major active component of tea tree oil, are known for their antimicrobial properties, particularly against a range of bacteria.[9][10][11]

The presence of the prenyl group in the flavonoid structure is often associated with enhanced antimicrobial activity, likely due to increased lipophilicity, which facilitates interaction with microbial cell membranes. The strong anti-MRSA activity of the prenylated flavonoids from Morus alba underscores the potential of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and similar structures as leads for the development of new drugs to combat resistant pathogens.

Further research is warranted to isolate or synthesize 2',4'-Dihydroxy-7-methoxy-8-prenylflavan and directly evaluate its antimicrobial spectrum against a wider range of microorganisms. Elucidating its mechanism of action will also be crucial for its future development as a therapeutic agent. This guide serves as a valuable resource for researchers in the field of natural product drug discovery, providing a foundation for further investigation into the antimicrobial potential of prenylated flavonoids.

References

Comparative

Unveiling the Synergistic Potential of Prenylated Flavonoids: A Comparative Guide for Researchers

A comprehensive analysis of the synergistic interactions of prenylated flavonoids with other bioactive compounds, providing researchers, scientists, and drug development professionals with objective comparisons and suppo...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic interactions of prenylated flavonoids with other bioactive compounds, providing researchers, scientists, and drug development professionals with objective comparisons and supporting experimental data.

While specific research on the synergistic effects of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is not extensively available in current literature, this guide leverages data from structurally related prenylated flavonoids to provide insights into their potential collaborative bioactivities. Prenylated flavonoids, a class of natural compounds characterized by the addition of a prenyl group to a flavonoid backbone, have garnered significant attention for their enhanced biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The presence of the lipophilic prenyl side chain often enhances the compound's bioavailability and its interaction with cellular targets.[2] This guide will explore the synergistic potential of these compounds, offering a comparative analysis of their performance with other bioactive agents, supported by experimental findings.

Antimicrobial Synergy: A Promising Strategy Against Drug Resistance

A significant area of research for prenylated flavonoids is their synergistic effect with conventional antibiotics to combat drug-resistant microbial strains.[3][4] The addition of a prenyl group at positions C-6 or C-8, along with hydroxyl groups at C-5, 7, and 4', has been identified as a key structural feature for potent antibacterial activity.[3][5]

Quantitative Data on Antimicrobial Synergy

The following table summarizes the synergistic antimicrobial activity of select prenylated flavonoids when combined with standard antibiotics against Methicillin-resistant Staphylococcus aureus (MRSA).

Prenylated FlavonoidAntibioticFold Increase in Antibiotic Potency (MIC Decrease)Target OrganismReference
Compound 11 (a flavanone)Vancomycin10xMRSA 97-7[4]
Compound 11 (a flavanone)Methicillin100xMRSA 97-7[4]
Compound 12 (a flavanone)Vancomycin10xMRSA 97-7[4]
CyclocommunolAmikacinNot specifiedMRSA[1]
MorusinolAmikacinNot specifiedMRSA[1]
Experimental Protocol: Checkerboard Microdilution Assay

The synergistic effect of a prenylated flavonoid and an antibiotic is commonly determined using the checkerboard microdilution assay.

  • Preparation of Reagents: Stock solutions of the prenylated flavonoid and the antibiotic are prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of both the prenylated flavonoid and the antibiotic are prepared in a 96-well microtiter plate. The dilutions are made in a checkerboard pattern, resulting in wells with varying concentrations of both compounds.

  • Bacterial Inoculum: The target microorganism (e.g., MRSA) is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to the final inoculum size (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug combination that completely inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additive/Indifference

    • FICI > 4.0: Antagonism

Proposed Mechanism of Antimicrobial Synergy

The synergistic antimicrobial action of prenylated flavonoids is believed to involve multiple mechanisms. These may include increasing the permeability of the bacterial cell wall, inhibiting efflux pumps that expel antibiotics from the bacterial cell, and inhibiting bacterial enzymes.[3] This multifaceted approach helps the antibiotic to reach its target site in higher concentrations and overcome resistance mechanisms.

antimicrobial_synergy cluster_flavonoid Prenylated Flavonoid cluster_antibiotic Antibiotic cluster_bacterium Bacterial Cell PF Prenylated Flavonoid CellWall Cell Wall PF->CellWall Increases Permeability EffluxPump Efflux Pump PF->EffluxPump Inhibits AB Antibiotic AB->CellWall Target Antibiotic Target CellWall->Target Antibiotic Entry EffluxPump->AB Expels Antibiotic

Caption: Proposed mechanisms of antimicrobial synergy of prenylated flavonoids.

Anticancer Synergy: Enhancing Therapeutic Efficacy

Prenylated flavonoids have also demonstrated synergistic effects in cancer therapy. The prenyl group can enhance the binding affinity of flavonoids to proteins like P-glycoprotein, which is involved in multidrug resistance, thereby improving the efficacy of anticancer drugs.[1]

Quantitative Data on Anticancer Synergy

While specific quantitative data on synergistic anticancer effects of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is lacking, studies on other flavonoids have shown promising results. For instance, the combination of flavonoids like genistein, baicalein, hesperetin, naringenin, and quercetin (B1663063) has shown synergistic growth inhibition of human breast cancer cells.[6]

Flavonoid CombinationCancer Cell LineObserved EffectReference
Nobiletin + SulforaphaneRAW 264.7 (macrophage-like)Synergistic anti-inflammatory activity[6]
Genistein + Baicalein + Hesperetin + Naringenin + QuercetinHuman Breast Cancer CellsSynergistic growth inhibition[6]
Experimental Protocol: Cell Viability Assay (MTT Assay)

The synergistic anticancer effect of a prenylated flavonoid and another anticancer agent can be assessed using a cell viability assay, such as the MTT assay.

  • Cell Culture: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the prenylated flavonoid, the other bioactive compound, and their combinations.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The synergistic effect can be quantified using the Combination Index (CI) method based on the median-effect principle of Chou and Talalay.

Signaling Pathways in Anticancer Synergy

The anticancer activity of prenylated flavonoids often involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and inflammation. Synergistic effects can arise from the simultaneous targeting of multiple pathways by the combined compounds.

anticancer_synergy PF Prenylated Flavonoid NFkB NF-κB Pathway PF->NFkB Inhibits MAPK MAPK Pathway PF->MAPK Inhibits AC Other Anticancer Compound PI3K_Akt PI3K/Akt Pathway AC->PI3K_Akt Inhibits Proliferation Decreased Proliferation NFkB->Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis PI3K_Akt->Apoptosis Inhibits

Caption: Modulation of signaling pathways by synergistic anticancer compounds.

Experimental Workflow for Synergy Evaluation

The following diagram illustrates a general workflow for evaluating the synergistic effects of a prenylated flavonoid with another bioactive compound.

experimental_workflow cluster_screening Initial Screening cluster_combination Combination Studies cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Screening Single Compound Activity Screening Checkerboard Checkerboard Assay (Antimicrobial) Screening->Checkerboard MTT Cell Viability Assay (Anticancer) Screening->MTT FICI FICI Calculation Checkerboard->FICI CI Combination Index (CI) Calculation MTT->CI Mechanism Mechanistic Studies (e.g., Western Blot, qPCR) FICI->Mechanism CI->Mechanism

References

Validation

Unveiling 2',4'-Dihydroxy-7-methoxy-8-prenylflavan: A Comparative Guide to its Validation as a PCSK9 mRNA Expression Inhibitor

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan with other natural compounds in the quest to inhibit PCSK9 mRNA...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 2',4'-Dihydroxy-7-methoxy-8-prenylflavan with other natural compounds in the quest to inhibit PCSK9 mRNA expression, a key target in cholesterol management. This document summarizes available data, details experimental methodologies, and visualizes key pathways to support further research and development in this critical area.

Performance Comparison of Natural PCSK9 mRNA Expression Inhibitors

CompoundNatural SourceCell LineIC50 Value (µM)Reference
2',4'-Dihydroxy-7-methoxy-8-prenylflavan Morus alba (Mulberry) FruitsHepG2Data not publicly availablePel P, et al. J Agric Food Chem. 2017
Obovatalin AMagnolia obovataHepG212.0[2]
MagnololMagnolia obovataHepG222.9[2]
AcacetinChromolaena odorataHepG215.0[2]
UridineChromolaena odorataHepG213.7[2]
5,6,7,4′-tetramethoxyflavanoneChromolaena odorataHepG221.4[2]
Plebeic acid ASalvia plebeianHepG224.4[2]
Ikarisoside AEpimedium koreanumHepG2Not specified, but significant inhibition[3]
BerberineVarious plants (e.g., Coptis chinensis)HepG2Downregulates mRNA expression[4]
QuercetinVarious fruits and vegetablesHepG2Reduces mRNA levels[4]

Experimental Protocols

The validation of a compound as a PCSK9 mRNA expression inhibitor typically involves a series of in vitro experiments. Below is a detailed methodology based on common practices in the field.

Cell Culture and Treatment
  • Cell Line: Human hepatoma HepG2 cells are a standard model as they endogenously express PCSK9.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For experiments, cells are seeded in appropriate culture plates. Once they reach a suitable confluency (e.g., 70-80%), the medium is replaced with fresh medium containing the test compound (e.g., 2',4'-Dihydroxy-7-methoxy-8-prenylflavan) at various concentrations. A vehicle control (e.g., DMSO) is run in parallel. The cells are then incubated for a specified period (e.g., 24 hours).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
  • RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial RNA isolation kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions. The concentration and purity of the extracted RNA are determined using a spectrophotometer.

  • Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR: The synthesized cDNA is used as a template for qRT-PCR to quantify the relative expression levels of PCSK9 mRNA. A housekeeping gene (e.g., GAPDH or β-actin) is used as an internal control for normalization. The reaction is performed on a real-time PCR system using a fluorescent dye (e.g., SYBR Green) or specific probes. The relative expression of PCSK9 mRNA is calculated using the 2-ΔΔCt method.

Western Blot Analysis (for protein level validation)
  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors. The total protein concentration is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for PCSK9. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

Visualizing the Research Framework

To better understand the experimental process and the biological context, the following diagrams have been generated.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Molecular Analysis cluster_data Data Interpretation HepG2 HepG2 Cell Culture Treatment Treatment with 2',4'-Dihydroxy-7-methoxy-8-prenylflavan HepG2->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction qRT_PCR qRT-PCR for PCSK9 mRNA RNA_Extraction->qRT_PCR Data_Analysis Quantification of mRNA & Protein Levels qRT_PCR->Data_Analysis Western_Blot Western Blot for PCSK9 Protein Protein_Extraction->Western_Blot Western_Blot->Data_Analysis Validation Validation as PCSK9 Inhibitor Data_Analysis->Validation

Caption: Experimental workflow for validating a PCSK9 mRNA expression inhibitor.

PCSK9_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & ER cluster_extracellular Extracellular Space cluster_endosome Endosome/Lysosome PCSK9_Gene PCSK9 Gene Transcription Transcription PCSK9_Gene->Transcription PCSK9_mRNA PCSK9 mRNA Transcription->PCSK9_mRNA Translation Translation PCSK9_mRNA->Translation proPCSK9 proPCSK9 Translation->proPCSK9 PCSK9 Secreted PCSK9 proPCSK9->PCSK9 Secretion PCSK9_LDLR PCSK9-LDLR Complex PCSK9->PCSK9_LDLR LDLR LDLR LDLR->PCSK9_LDLR LDL LDL LDL->PCSK9_LDLR Degradation LDLR Degradation PCSK9_LDLR->Degradation Inhibitor 2',4'-Dihydroxy-7-methoxy-8-prenylflavan Inhibitor->PCSK9_mRNA Inhibits Expression

Caption: PCSK9 signaling pathway and the inhibitory action on mRNA expression.

References

Comparative

Flavonoids as Tyrosinase Inhibitors: A Comparative Docking Study Analysis

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various flavonoids as tyrosinase inhibitors, supported by computational docking data and...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various flavonoids as tyrosinase inhibitors, supported by computational docking data and detailed experimental protocols. This analysis aims to facilitate the selection of promising flavonoid candidates for further investigation in the development of novel depigmenting agents.

Tyrosinase, a copper-containing enzyme, plays a pivotal role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy in the treatment of hyperpigmentation disorders. Flavonoids, a class of natural polyphenolic compounds, have emerged as a significant source of tyrosinase inhibitors. Molecular docking studies are instrumental in elucidating the binding interactions between flavonoids and the tyrosinase active site, providing valuable insights into their inhibitory mechanisms and guiding the development of more potent inhibitors.

Comparative Analysis of Docking Scores

The following table summarizes the quantitative data from various comparative docking studies, presenting the binding affinities of different flavonoids with the tyrosinase enzyme. Lower binding energy values typically indicate a more stable and favorable interaction between the flavonoid and the enzyme.

FlavonoidBinding Energy (kcal/mol)Tyrosinase SourcePDB IDDocking SoftwareReference
Flavonols
Quercetin-586.7Mushroom-Discovery Studio[1]
Myricetin-165.3Mushroom-Discovery Studio[1]
Kaempferol-111.7Mushroom-Discovery Studio[1]
Galangin-7.1--AutoDock Vina[2]
Fisetin----[3]
Quercetin-3-O-β-galactopyranosideIC50: 40.94 µMMushroom--[4]
Flavones
LuteolinKi: 18.12 µM (noncompetitive)Mushroom--[5]
Luteolin 5-O-β-d-glucopyranosideKi: 3.02 µM (competitive)Mushroom--[5]
Baicalein-6.20Mushroom2Y9X-[6]
SwertiajaponinIC50: 43.47 µMMushroom--[4]
Flavanones
Hesperidin----[4]
Chalcones
2′,4′,6′-trihydroxydihydrochalconeIC50: 17.70 µg/mLMushroom--[4]
Isoflavones
------
Reference Inhibitor
Kojic AcidIC50: 41.26 µMMushroom--[4]

Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software, force fields, and specific protocols used. IC50 and Ki values are provided for additional context on inhibitory activity.

Experimental Protocols: A Synthesized Approach to Molecular Docking

The following protocol outlines a generalized yet detailed methodology for performing comparative molecular docking studies of flavonoids with tyrosinase, based on common practices reported in the literature.[2][7][8][9][10][11][12]

Protein Preparation
  • Source: Obtain the 3D structure of mushroom tyrosinase from the Protein Data Bank (PDB). A commonly used PDB ID is 2Y9X.[6][9]

  • Preprocessing:

    • Remove water molecules and any co-crystallized ligands from the protein structure.[9]

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Repair any missing residues or atoms using software like Swiss-PdbViewer or the Protein Preparation Wizard in Schrödinger Suite.

Ligand Preparation
  • Structure Generation: Obtain the 3D structures of the flavonoid ligands. This can be done using chemical drawing software like ChemDraw or by downloading from databases such as PubChem.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy and stable conformation of the ligand.

  • Charge and Torsion Assignment: Assign Gasteiger charges and define the rotatable bonds for each ligand.

Molecular Docking
  • Grid Box Generation: Define a grid box that encompasses the active site of the tyrosinase enzyme. The active site is characterized by the presence of two copper ions and surrounding histidine residues.[5][7] The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

  • Docking Algorithm: Employ a docking program such as AutoDock Vina, Glide, or PyRx.[7][11][13] These programs use algorithms to explore various conformations and orientations of the ligand within the protein's active site and calculate the binding affinity for each pose.

  • Execution: Run the docking simulation. The number of binding modes to be generated and the exhaustiveness of the search can be specified.

Analysis of Results
  • Binding Energy: Analyze the docking results to identify the pose with the lowest binding energy, which represents the most stable binding conformation.

  • Interaction Analysis: Visualize the docked complex using software like PyMOL or Discovery Studio to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking) between the flavonoid and the amino acid residues in the tyrosinase active site.[14] Key residues often involved in interactions include His85, His244, His259, His263, His296, Val283, and Phe264.[4][6][7]

  • Validation: To validate the docking protocol, the co-crystallized ligand (if any) can be removed from the protein and then re-docked. The root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose should ideally be less than 2 Å.[7]

Visualizing the Process and Pathway

To better understand the experimental workflow and the mechanism of tyrosinase inhibition, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 2Y9X) grid_gen Grid Box Generation (Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (Flavonoids) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Binding Energy Calculation docking->results interaction Interaction Analysis (H-bonds, Hydrophobic) results->interaction

Caption: Experimental workflow for comparative molecular docking of flavonoids with tyrosinase.

tyrosinase_inhibition_pathway cluster_pathway Melanin Biosynthesis Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase Flavonoid Flavonoid Inhibitor Flavonoid->Tyrosinase Inhibition

Caption: Signaling pathway of tyrosinase inhibition by flavonoids in melanin biosynthesis.

Mechanism of Tyrosinase Inhibition by Flavonoids

Flavonoids inhibit tyrosinase through various mechanisms, primarily by chelating the copper ions in the enzyme's active site, which are essential for its catalytic activity.[2] The hydroxyl groups on the flavonoid structure play a crucial role in this chelation. Additionally, flavonoids can act as competitive or non-competitive inhibitors.[5][15]

  • Competitive Inhibition: The flavonoid binds to the active site of the enzyme, preventing the substrate (L-tyrosine or L-DOPA) from binding.[15]

  • Non-competitive Inhibition: The flavonoid binds to a site on the enzyme other than the active site, causing a conformational change that reduces the enzyme's catalytic efficiency.[5]

Docking studies reveal that the A and C rings of the flavonoid structure, along with hydroxyl substitutions at specific positions (e.g., C7, C3', and C4'), are important for effective binding and competitive inhibition.[15] The interactions with key amino acid residues in the active site further stabilize the flavonoid-tyrosinase complex.

Conclusion

This comparative guide highlights the potential of flavonoids as a rich source of tyrosinase inhibitors. The presented data from molecular docking studies, along with the generalized experimental protocol, provides a valuable resource for researchers in the field of dermatology and cosmetology. The visualization of the experimental workflow and the inhibitory pathway offers a clear understanding of the scientific process and the mechanism of action. Further in vitro and in vivo studies are warranted to validate the findings from these computational analyses and to develop safe and effective flavonoid-based treatments for hyperpigmentation.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2',4'-Dihydroxy-7-methoxy-8-prenylflavan

Audience: Researchers, scientists, and drug development professionals. Disclaimer: As no specific Safety Data Sheet (SDS) is available for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, the following guidelines are based on a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As no specific Safety Data Sheet (SDS) is available for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan, the following guidelines are based on a precautionary approach to handling potentially hazardous, uncharacterized chemical substances. These recommendations are derived from safety protocols for handling novel compounds and general knowledge of flavonoids. It is imperative to treat this compound as potentially hazardous in the absence of complete safety data.[1][2][3][4]

This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

Hazard Assessment and Assumed Risks

Given that 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is a novel compound with limited safety information, a thorough risk assessment is crucial before handling.[1][3][4] In the absence of specific data, it should be assumed that the compound may possess one or more of the following hazards based on the general characteristics of related flavonoids:

  • Acute and chronic toxicity

  • Carcinogenicity, mutagenicity, or reproductive hazards

  • Skin and eye irritant

  • Harmful if swallowed or inhaled

Therefore, a conservative approach with a high level of personal and environmental protection is mandatory.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense to minimize exposure. The required level of protection depends on the task being performed.

Table 1: Recommended Personal Protective Equipment (PPE)

Task Minimum Required PPE Recommended Additional PPE for Higher-Risk Operations
Weighing and Handling Solid Compound - Nitrile gloves- Laboratory coat- Safety glasses with side shields- Double nitrile gloves- Disposable gown- Face shield- N95 or higher-rated respirator (especially if not in a fume hood)
Preparing and Handling Solutions - Nitrile gloves- Laboratory coat- Chemical splash goggles- Double nitrile gloves- Chemical-resistant apron or gown- Face shield
Procedures with Risk of Aerosolization - All PPE listed for solution preparation- Work must be conducted in a certified chemical fume hood or biological safety cabinet.- Powered Air-Purifying Respirator (PAPR)
Waste Disposal - Double nitrile gloves- Chemical-resistant gown- Safety goggles- Face shield

Operational Plan: From Receipt to Use

A systematic approach to handling 2',4'-Dihydroxy-7-methoxy-8-prenylflavan is essential to minimize risks.

3.1. Receiving and Storage

  • Upon receipt, inspect the container for any signs of damage or leaks in a designated containment area.

  • Store the compound in a cool, dry, and dark place, away from incompatible materials.

  • The storage location should be clearly labeled, and access restricted to authorized personnel.

3.2. Handling and Preparation

  • Engineering Controls: All handling of the solid compound and preparation of stock solutions must be performed inside a certified chemical fume hood to prevent inhalation of fine powders and exposure to vapors.[2]

  • Weighing: To minimize aerosolization, use a balance with a draft shield.[3] Use dedicated spatulas and weigh boats. Avoid creating dust.

  • Solution Preparation: When dissolving, slowly add the solvent to the solid compound to prevent splashing.[3]

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.

Disposal Plan

All waste contaminated with 2',4'-Dihydroxy-7-methoxy-8-prenylflavan must be treated as hazardous chemical waste.

4.1. Waste Segregation

  • Solid Waste: Collect unused powder, contaminated gloves, weighing paper, and other disposable materials in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: All contaminated sharps (e.g., needles, pipette tips) must be disposed of in a designated sharps container for hazardous waste.

4.2. Container Management

  • Waste containers must be made of a material compatible with the waste.

  • Keep waste containers securely closed except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory.

4.3. Disposal Procedure

  • Follow your institution's and local regulations for the disposal of hazardous chemical waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the key stages of handling and disposal for 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal Receipt Receiving and Storage RiskAssessment Risk Assessment Receipt->RiskAssessment PPE Don Appropriate PPE RiskAssessment->PPE Weighing Weighing Solid PPE->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimental Use SolutionPrep->Experiment SolidWaste Solid Waste Collection Experiment->SolidWaste LiquidWaste Liquid Waste Collection Experiment->LiquidWaste Decontamination Decontaminate Work Area Experiment->Decontamination WastePickup Hazardous Waste Pickup SolidWaste->WastePickup LiquidWaste->WastePickup Decontamination->WastePickup

Caption: Workflow for handling 2',4'-Dihydroxy-7-methoxy-8-prenylflavan.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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